Aldh1A1-IN-5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17Cl2N3O2 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-chloro-6-[[[5-chloro-1-(oxetan-3-ylmethyl)benzimidazol-2-yl]amino]methyl]phenol |
InChI |
InChI=1S/C18H17Cl2N3O2/c19-13-4-5-16-15(6-13)22-18(23(16)8-11-9-25-10-11)21-7-12-2-1-3-14(20)17(12)24/h1-6,11,24H,7-10H2,(H,21,22) |
InChI Key |
SEVMJOMULKEAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CN2C3=C(C=C(C=C3)Cl)N=C2NCC4=C(C(=CC=C4)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Landscape of ALDH1A1 Inhibition: A Technical Guide
A comprehensive analysis of the discovery, synthesis, and evaluation of Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors for researchers, scientists, and drug development professionals. While specific data for a compound designated "Aldh1A1-IN-5" is not publicly available, this guide provides an in-depth overview of the core principles and methodologies in the field, drawing from research on other potent and selective ALDH1A1 inhibitors.
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target in oncology and other diseases. Its role in conferring drug resistance and promoting cancer stem cell survival has spurred the development of small molecule inhibitors. This technical guide consolidates key information on the discovery, synthesis, and biological evaluation of ALDH1A1 inhibitors, offering a valuable resource for researchers in the field.
Quantitative Data on ALDH1A1 Inhibitors
The potency of ALDH1A1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of representative ALDH1A1 inhibitors against the enzyme and in cell-based assays.
| Compound ID | ALDH1A1 Enzymatic IC50 (µM) | Cellular ALDH Activity IC50 (µM) | Reference Cell Line |
| Compound 1 | 0.019 | 4.09 | MIA PaCa-2 |
| Compound 2 | 0.12 | - | - |
| NCT-501 (4) | - | - | - |
| Compound 28 | 0.019 | 4.09 | MIA PaCa-2 |
| Compound 974 | 0.470 | - | OVCAR3, OVCAR5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments in the study of ALDH1A1 inhibitors.
Synthesis of Quinoline-Based ALDH1A1 Inhibitors
The synthesis of potent quinoline-based ALDH1A1 inhibitors often involves a multi-step process. A generalizable synthetic scheme is outlined below:
Step 1: Synthesis of the Quinoline Core
-
A substituted aniline is reacted with an appropriate β-ketoester under acidic conditions to form the quinoline ring system.
Step 2: Functionalization of the Quinoline Core
-
The quinoline core is then functionalized, for example, by introducing a leaving group at a key position to allow for subsequent coupling reactions.
Step 3: Coupling with Side Chains
-
The functionalized quinoline is coupled with various side chains, often containing piperidine or piperazine moieties, to explore the structure-activity relationship (SAR) and optimize potency and selectivity.
Step 4: Final Product Isolation and Purification
-
The final products are isolated and purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using methods like NMR and mass spectrometry.
ALDEFLUOR Assay for Cellular ALDH1A1 Activity
The ALDEFLUOR assay is a widely used method to measure the intracellular activity of ALDH1A1.
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Cells of interest (e.g., cancer cell lines)
-
ALDH1A1 inhibitor (test compound)
-
Diethylaminobenzaldehyde (DEAB), a specific ALDH1A1 inhibitor (as a control)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Resuspend the cells in ALDEFLUOR™ Assay Buffer.
-
Add the activated ALDEFLUOR™ substrate (BAAA, BODIPY®-aminoacetaldehyde) to the cell suspension.
-
Immediately transfer a portion of the cell suspension to a control tube containing DEAB.
-
Incubate both the test and control tubes at 37°C for 30-60 minutes.
-
Centrifuge the cells and resuspend them in fresh, cold ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry, detecting the fluorescent product in the green fluorescence channel. The DEAB-treated sample is used to set the gate for ALDH1A1-positive cells.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by ALDH1A1 and the workflows for inhibitor evaluation is crucial for drug development.
Caption: Key signaling pathways regulating and regulated by ALDH1A1.
Caption: A typical workflow for the discovery and development of ALDH1A1 inhibitors.
In-Depth Technical Guide: Aldh1A1-IN-5 Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid.[1][2] Its overexpression is implicated in various pathologies, notably as a marker for cancer stem cells and a contributor to chemotherapy resistance.[3] Consequently, the development of selective ALDH1A1 inhibitors is a promising therapeutic strategy. This guide focuses on the target engagement and binding affinity of ALDH1A1 inhibitors, with a specific look at the available data for Aldh1A1-IN-5 and a more detailed examination of the well-characterized inhibitor, NCT-505, as a representative example.
Quantitative Data for ALDH1A1 Inhibitors
Quantitative analysis of inhibitor potency and selectivity is fundamental in drug discovery. For this compound (also known as compound 25), the available data from commercial sources indicates its activity against multiple ALDH1A isoforms.[4] In contrast, extensive research on other inhibitors like NCT-505 provides a more detailed picture of high-potency and selective inhibition.
Table 1: Potency of this compound against ALDH1A Isoforms
| Compound | Target | EC50 (µM) |
| This compound | ALDH1A1 | 83 |
| ALDH1A2 | 45 | |
| ALDH1A3 | 43 |
Data sourced from MedchemExpress.[4]
Table 2: Potency and Selectivity of the Representative ALDH1A1 Inhibitor NCT-505
| Compound | Target | IC50 (nM) |
| NCT-505 | hALDH1A1 | 7 |
| hALDH1A2 | >57,000 | |
| hALDH1A3 | 22,800 | |
| hALDH2 | 20,100 | |
| hALDH3A1 | >57,000 |
Data highlights the high potency and selectivity of NCT-505 for ALDH1A1.[5][6]
Signaling Pathways and Experimental Workflows
Understanding the cellular context of ALDH1A1 activity and the workflow for inhibitor characterization is crucial for interpreting binding affinity and target engagement data.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of inhibitor performance. The following are representative methodologies for key experiments in the characterization of ALDH1A1 inhibitors.
ALDH1A1 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of ALDH1A1 by monitoring the production of NADH, which is fluorescent.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Propionaldehyde (substrate)
-
Assay Buffer: 50 mM Sodium BES, pH 7.5
-
Test inhibitor (e.g., this compound or NCT-505) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+ (final concentration 200 µM), and recombinant ALDH1A1 (final concentration 100-200 nM).
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add the reaction mixture to the wells containing the inhibitor and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding propionaldehyde (final concentration 100 µM).
-
Immediately begin kinetic measurement of NADH fluorescence at 340 nm excitation and 460 nm emission for 5-10 minutes.
-
Calculate the rate of reaction (slope of the fluorescence curve) for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of an inhibitor within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line with high ALDH1A1 expression (e.g., OV-90)
-
Cell lysis buffer
-
Test inhibitor (e.g., NCT-505)
-
DMSO (vehicle control)
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE, transfer apparatus, antibodies against ALDH1A1 and a loading control)
Procedure:
-
Culture OV-90 cells to confluency.
-
Treat cells with the test inhibitor or DMSO for a specified time.
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALDH1A1 in the supernatant by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble ALDH1A1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Aldefluor Assay for Cellular ALDH Activity
The Aldefluor assay utilizes a fluorescent substrate for ALDH to measure its activity in live cells, enabling the assessment of an inhibitor's cellular efficacy.
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Cancer cell line with high ALDH1A1 expression (e.g., MIA PaCa-2, HT-29, or OV-90)[8]
-
Test inhibitor
-
DEAB (N,N-diethylaminobenzaldehyde), a general ALDH inhibitor, as a negative control
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer.
-
Treat the cells with the test inhibitor at various concentrations for a predetermined time. Include a DMSO control.
-
Add the activated ALDEFLUOR™ substrate to the cell suspension.
-
Immediately transfer a portion of the cells to a tube containing DEAB to serve as the negative control.
-
Incubate all samples for 30-60 minutes at 37°C.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).
-
Use the DEAB-treated sample to set the gate for the ALDH-positive population.
-
Quantify the percentage of ALDH-positive cells or the mean fluorescence intensity in the presence of the inhibitor to determine its cellular potency (EC50).[9]
Conclusion
The comprehensive characterization of ALDH1A1 inhibitors requires a multi-faceted approach, encompassing enzymatic and cellular assays to determine binding affinity and confirm target engagement. While specific data for this compound is currently limited to its EC50 values against several ALDH1A isoforms, the detailed methodologies and extensive data available for representative selective inhibitors like NCT-505 provide a robust framework for the evaluation of novel ALDH1A1-targeting compounds. The protocols and workflows outlined in this guide offer a foundation for researchers and drug development professionals to rigorously assess the potential of new therapeutic agents targeting ALDH1A1.
References
- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 3. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer [mdpi.com]
In-Depth Structural Analysis of Aldh1A1-IN-5: A Pan-Isoform ALDH1A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and retinoic acid signaling, and its overexpression is implicated in the chemoresistance of various cancers, including high-grade serous ovarian cancer (HGSOC). Consequently, the development of potent and selective ALDH1A1 inhibitors is a key strategy in modern oncology research. This technical guide provides a detailed structural and functional analysis of Aldh1A1-IN-5, a novel pan-inhibitor of the ALDH1A subfamily. Also referred to as compound 25, this compound is a substituted benzimidazole derivative optimized for broad-spectrum activity against ALDH1A isoforms.
Quantitative Bioactivity Profile
The inhibitory activity of this compound has been characterized against multiple ALDH1A isoforms. The following table summarizes the available bioactivity data.
| Target Enzyme | Assay Type | Potency (EC50) | Source |
| ALDH1A1 | Not Specified | 83 µM | [1][2][3] |
| ALDH1A2 | Not Specified | 45 µM | [1][2][3] |
| ALDH1A3 | Not Specified | 43 µM | [1][2][3] |
Structural Analysis and Binding Mode
The development of this compound was guided by the crystal structure of the ALDH1A1 enzyme. While a specific co-crystal structure of this compound bound to ALDH1A1 has not been publicly released, the design strategy was based on optimizing the interactions of a parent scaffold within the enzyme's active site.
The logical workflow for the structure-based design of this compound is outlined below. This process typically involves identifying a hit compound, determining its binding mode through crystallography, and then iteratively modifying the chemical structure to enhance potency and other pharmacological properties.
References
A Technical Guide to the Physicochemical Properties of Aldh1A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of small molecule inhibitors targeting Aldehyde Dehydrogenase 1A1 (ALDH1A1). As ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, its inhibition is a promising therapeutic strategy in oncology and other diseases.[1][2] Understanding the physicochemical properties of ALDH1A1 inhibitors is paramount for optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for ensuring their efficacy and safety.
This document outlines key physicochemical parameters, presents available data for representative ALDH1A1 inhibitors, details standardized experimental protocols for their determination, and provides visual representations of the relevant biological pathway and experimental workflows.
Core Physicochemical Properties of Aldh1A1 Inhibitors
The development of effective ALDH1A1 inhibitors necessitates a thorough understanding of their fundamental physicochemical characteristics. These properties govern a molecule's behavior in biological systems, influencing everything from its solubility in physiological fluids to its ability to cross cell membranes and interact with its target.
Quantitative Data for Representative Aldh1A1 Inhibitors
To illustrate the range of physicochemical properties encountered in ALDH1A1 inhibitor discovery, the following table summarizes available data for three selective inhibitors: NCT-501, CM026, and CM037. It is important to note that a complete experimental dataset for these compounds is not publicly available, and as such, some values are not reported.
| Physicochemical Property | NCT-501 | CM026 | CM037 |
| Molecular Weight ( g/mol ) | 416.52[1][3] | 442.52[4] | 431.6[5][6] |
| Molecular Formula | C21H32N6O3[1][3] | C22H30N6O4[4] | C21H25N3O3S2[6] |
| Aqueous Solubility | Soluble to 100 mM in water (as HCl salt) | Not Reported | Not Reported |
| Solubility in Organic Solvents | DMSO: 32 mg/mL[1] | Soluble in DMSO[4] | DMF: 10 mg/mL, DMSO: 2.5 mg/mL[6] |
| logP | Not Reported | Not Reported | Not Reported |
| pKa | Not Reported | Not Reported | Not Reported |
| Melting Point (°C) | Not Reported | Not Reported | Not Reported |
| CAS Number | 1802088-50-1[1][3] | 851941-94-1[4] | 896795-60-1[6] |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential for the successful development of drug candidates. The following sections provide detailed methodologies for key experiments.
Molecular Weight Determination
The molecular weight of a small molecule inhibitor is typically confirmed using mass spectrometry.
Protocol: Molecular Weight Determination by Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Analysis:
-
Inject the sample solution directly into the mass spectrometer or after separation by liquid chromatography.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is used to determine the molecular weight. High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid.
Protocol: Melting Point Determination using a Digital Apparatus
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form.
-
Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[7]
-
Measurement:
-
Place the capillary tube into the heating block of a digital melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, use a fresh sample and heat at a slower rate (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.[8]
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[9]
-
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol: Aqueous Solubility Determination by the Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Lipophilicity (logP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between an oily and an aqueous phase and is a key predictor of its membrane permeability.
Protocol: logP Determination by the Shake-Flask Method
-
Phase Preparation: Use n-octanol and an aqueous buffer (pH 7.4) that have been mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases, and then allow the layers to fully separate.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Acid Dissociation Constant (pKa) Determination
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is crucial for understanding a drug's solubility and absorption at different physiological pH values.
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) to a concentration of approximately 1 mM.[11]
-
Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Place the solution on a magnetic stirrer.
-
Titration:
-
If the compound is an acid, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
If the compound is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. For more precise determination, the inflection point of the first derivative of the titration curve can be used to identify the equivalence point.[12]
Mandatory Visualizations
ALDH1A1 Signaling Pathway in Retinoic Acid Synthesis
The following diagram illustrates the role of ALDH1A1 in the synthesis of retinoic acid (RA), a key signaling molecule involved in gene regulation.
Caption: ALDH1A1 catalyzes the oxidation of retinal to retinoic acid.
Experimental Workflow for Physicochemical Property Assessment
This diagram outlines a logical workflow for the comprehensive evaluation of the physicochemical properties of a novel ALDH1A1 inhibitor.
Caption: Workflow for physicochemical profiling of ALDH1A1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted Disruption of Aldh1a1 (Raldh1) Provides Evidence for a Complex Mechanism of Retinoic Acid Synthesis in the Developing Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Early In Vitro Studies of Aldh1A1-IN-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro evaluation of Aldh1A1-IN-5, a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development of this compound.
Quantitative Data Summary
This compound, also identified as compound 25 in the primary literature, has been evaluated for its inhibitory activity against ALDH1A1 and other ALDH isoforms. The following tables summarize the available quantitative data from initial in vitro studies.
| Compound | Assay Type | Target | IC50 / EC50 (µM) | Reference |
| This compound (Compound 25) | Enzymatic Assay | ALDH1A1 | 0.019 (IC50, approximately)¹ | [1] |
| This compound | Cell-Based Assay (Aldefluor) | ALDH Activity in MIA PaCa-2 cells | ~3-fold less potent than compound 28 (IC50 of 4.09 µM)¹ | [1] |
| This compound | Enzymatic Assay | ALDH1A1 | 83 (EC50) | Commerical Vendor |
| This compound | Enzymatic Assay | ALDH1A2 | 45 (EC50) | Commerical Vendor |
| This compound | Enzymatic Assay | ALDH1A3 | 43 (EC50) | Commerical Vendor |
¹Data inferred from "Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity," which states compound 25 has similar biochemical potency to compound 28 (IC50 = 0.019 µM) but is ~3-fold less potent in the cellular assay.[1]
Experimental Protocols
Detailed methodologies for the key in vitro assays used in the initial evaluation of this compound are provided below. These protocols are based on the primary literature and established methodologies for ALDH1A1 inhibitor characterization.
ALDH1A1 Enzymatic Inhibition Assay
This assay determines the potency of an inhibitor against the enzymatic activity of purified ALDH1A1. The protocol is adapted from standard methods for measuring ALDH activity.[2][3]
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD+
-
Propionaldehyde (substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0
-
96-well, UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing ALDH1A1 enzyme (e.g., 50 nM final concentration) and NAD+ (e.g., 2 mM final concentration) in the assay buffer.
-
Add varying concentrations of this compound or control vehicle (DMSO) to the wells of the microplate.
-
Add the enzyme-NAD+ mixture to the wells containing the inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding propionaldehyde (e.g., 10 mM final concentration) to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The change in absorbance corresponds to the production of NADH.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Aldefluor Cell-Based Assay for ALDH Activity
The Aldefluor assay is a fluorescent-based method to measure the intracellular activity of ALDH in live cells. This protocol is specifically for the use of the MIA PaCa-2 pancreatic cancer cell line, which has high endogenous ALDH1A1 expression.[4][5]
Materials:
-
MIA PaCa-2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies), including:
-
ALDEFLUOR™ Reagent (BAAA)
-
DEAB (N,N-diethylaminobenzaldehyde), an ALDH inhibitor
-
ALDEFLUOR™ Assay Buffer
-
-
This compound (or other test compounds) dissolved in DMSO
-
Flow cytometer
Procedure:
-
Culture MIA PaCa-2 cells to approximately 80% confluency.
-
Harvest the cells using trypsin and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare a series of dilutions of this compound in ALDEFLUOR™ Assay Buffer.
-
For each inhibitor concentration, add the diluted inhibitor to a tube containing the cell suspension and incubate for 30 minutes at 37°C.
-
Prepare a "control" tube for each sample by adding the specific ALDH inhibitor DEAB.
-
Activate the ALDEFLUOR™ reagent (BAAA) according to the manufacturer's instructions.
-
Add the activated ALDEFLUOR™ reagent to each tube (including test and control samples).
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
Following incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).
-
The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control.
-
Quantify the percentage of ALDH-positive cells or the mean fluorescence intensity for each inhibitor concentration.
-
Plot the results against the inhibitor concentrations to determine the cellular IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the in vitro study of this compound.
Caption: ALDH1A1 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the ALDH1A1 enzymatic inhibition assay.
Caption: Experimental workflow for the Aldefluor cell-based assay.
References
- 1. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 5. researchgate.net [researchgate.net]
Targeting the Apex: A Technical Guide to Aldh1A1 Inhibition and its Impact on Cancer Stem Cell Markers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Aldehyde Dehydrogenase 1A1 (ALDH1A1) in the maintenance of cancer stem cells (CSCs) and the therapeutic potential of its inhibition. While a variety of inhibitors are under investigation, this document will focus on the effects of novel selective ALDH1A1 inhibitors, using publicly available data on compounds such as Compound 974 and CM37 as key examples to illustrate the impact on CSC markers. We will also acknowledge commercially available inhibitors like Aldh1A1-IN-5 , for which public data on biological effects is emerging.
Introduction: ALDH1A1 - A Key Regulator of Cancer Stem Cell Phenotype
Cancer stem cells, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a major driver of tumor initiation, metastasis, and therapeutic resistance.[1][2] Among the various biomarkers used to identify and isolate CSCs, high ALDH activity, primarily attributed to the ALDH1A1 isoform, has emerged as a robust and functional marker across numerous solid tumors, including ovarian, breast, lung, and colon cancers.[3][4]
ALDH1A1 contributes to the CSC phenotype through several mechanisms:
-
Detoxification: It oxidizes and detoxifies both endogenous and exogenous aldehydes, including those generated by chemotherapy, thereby contributing to drug resistance.[4]
-
Retinoic Acid (RA) Synthesis: ALDH1A1 catalyzes the synthesis of retinoic acid, a key signaling molecule that regulates gene expression related to cell differentiation, proliferation, and stemness.[3]
-
Reactive Oxygen Species (ROS) Regulation: By metabolizing aldehydes, ALDH1A1 helps maintain low intracellular ROS levels, protecting CSCs from oxidative stress-induced apoptosis.[4]
Given its multifaceted role in sustaining the CSC population, selective inhibition of ALDH1A1 presents a promising therapeutic strategy to eradicate CSCs and overcome treatment resistance.
ALDH1A1 Inhibitors: A New Frontier in Anti-Cancer Therapy
The development of potent and selective ALDH1A1 inhibitors is an active area of research. While some compounds are commercially available for research purposes, such as This compound , detailed public data on their biological effects on CSCs can be limited. This compound is a potent inhibitor with reported EC50 values of 83 µM, 45 µM, and 43 µM for ALDH1A1, ALDH1A2, and ALDH1A3, respectively, and is suggested for research in high-grade serous ovarian cancer.[5][6][7]
To provide a comprehensive understanding of the impact of ALDH1A1 inhibition, this guide will focus on data from published studies on other novel inhibitors, namely Compound 974 and CM37 .
Quantitative Impact of ALDH1A1 Inhibition on Cancer Stem Cell Markers
The efficacy of ALDH1A1 inhibitors is quantified by their ability to reduce the ALDH-positive (ALDH+) cell population and downregulate the expression of key stemness markers.
Reduction of ALDH-Positive Cancer Stem Cell Population
The ALDEFLUOR™ assay is a standard method to identify and quantify the ALDH+ cell population. Treatment with selective ALDH1A1 inhibitors has been shown to significantly decrease the percentage of these cells.
| Inhibitor | Cancer Type | Cell Line | Concentration | % Reduction of ALDH+ Cells | Reference |
| Compound 974 | Ovarian Cancer | OVCAR3 | 5 µM | Significant reduction | [1][8] |
| Ovarian Cancer | OVCAR5 | 5 µM | Significant reduction | [1][8] | |
| CM37 | Ovarian Cancer | Primary ascites-derived cells | 100 nM - 5 µM | Dose-dependent decrease (from 19.2% to as low as 4.9%) | [2][9] |
| Ovarian Cancer | OVCAR5 | 1 µM | Significant decrease | [2][9] |
Downregulation of Cancer Stem Cell Gene Expression
Inhibition of ALDH1A1 leads to a significant downregulation of genes critical for maintaining the stem-like state.
| Inhibitor | Cancer Type | Cell Line | Genes Downregulated | Method | Reference |
| Compound 974 | Ovarian Cancer | OVCAR3 | CD44, FZD7, SOX9, ABCB1, NFκB | RNA-seq | [1][8] |
| CM37 | Ovarian Cancer | OVCAR5 (ALDH+ sorted) | KLF4, NANOG, OCT4, SOX2 | qRT-PCR | [2][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ALDH1A1 inhibitor efficacy.
ALDEFLUOR™ Assay for ALDH Activity
This assay quantifies the population of cells with high ALDH enzymatic activity.
Principle: The ALDEFLUOR™ reagent is a non-toxic, fluorescent substrate for ALDH. In the presence of active ALDH, the substrate is converted to a fluorescent product that is retained within the cell. The fluorescence intensity is directly proportional to ALDH activity. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence.
Protocol:
-
Cell Preparation: Harvest single-cell suspensions from cell culture or dissociated tumors.
-
ALDEFLUOR™ Staining:
-
Resuspend cells in ALDEFLUOR™ Assay Buffer.
-
Add the activated ALDEFLUOR™ reagent to the cell suspension.
-
Immediately transfer half of the cell suspension to a tube containing DEAB (negative control).
-
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Use the DEAB-treated sample to set the gate for the ALDH-positive population.
-
Analyze the test sample to determine the percentage of ALDH-positive cells.
-
Sphere Formation Assay
This in vitro assay assesses the self-renewal capacity of cancer stem cells.
Principle: CSCs, when cultured in non-adherent conditions with serum-free medium supplemented with growth factors, can form three-dimensional spheres. The number and size of these spheres are indicative of the self-renewal ability of the CSC population.
Protocol:
-
Cell Seeding: Plate single cells at a low density in ultra-low attachment plates.
-
Culture Medium: Use a serum-free medium (e.g., DMEM/F12) supplemented with growth factors such as EGF and bFGF.
-
Inhibitor Treatment: Add the ALDH1A1 inhibitor at the desired concentration to the culture medium.
-
Incubation: Culture the cells for 7-14 days, allowing spheres to form.
-
Quantification: Count the number of spheres and measure their diameter using a microscope.
Western Blotting for Stemness Marker Expression
This technique is used to detect and quantify the protein levels of specific CSC markers.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for CSC markers (e.g., SOX2, OCT4, NANOG).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
Caption: Proposed mechanism of ALDH1A1 inhibition in cancer stem cells.
Caption: Experimental workflow for the ALDEFLUOR™ assay.
Conclusion and Future Directions
The inhibition of ALDH1A1 represents a highly promising strategy for targeting cancer stem cells, which are at the root of tumor recurrence and therapeutic failure. The data presented for novel inhibitors like Compound 974 and CM37 demonstrate a clear and quantifiable reduction in CSC populations and the downregulation of key stemness markers. The detailed experimental protocols provided in this guide offer a framework for researchers to evaluate the efficacy of new ALDH1A1 inhibitors.
Future research should focus on the development of even more potent and selective ALDH1A1 inhibitors with favorable pharmacokinetic profiles for clinical translation. Furthermore, combination therapies that pair ALDH1A1 inhibitors with standard chemotherapy or other targeted agents hold the potential to eradicate both the bulk tumor and the CSC population, leading to more durable anti-cancer responses. As more data on compounds like this compound becomes publicly available, the landscape of ALDH1A1-targeted therapies will continue to evolve, offering new hope in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Aldh1A1-IN-5 for Cell-Based Assays
References
- 1. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Targeted Disruption of Aldh1a1 (Raldh1) Provides Evidence for a Complex Mechanism of Retinoic Acid Synthesis in the Developing Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. IL-8–NF-κB–ALDH1A1 loop promotes the progression of intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abscience.com.tw [abscience.com.tw]
- 8. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldh1A1-IN-5 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldh1A1-IN-5, also identified as compound 25 in scientific literature, is a potent pan-inhibitor of the aldehyde dehydrogenase 1A (ALDH1A) family of isoenzymes. ALDH1A1 is a well-documented marker for cancer stem cells (CSCs) and is implicated in tumor progression, metastasis, and resistance to chemotherapy in various cancers, including high-grade serous ovarian cancer (HGSOC). Inhibition of ALDH1A1 is a promising therapeutic strategy to target CSCs and overcome drug resistance. These application notes provide a summary of the available data for this compound and protocols for its use in in vitro cancer models.
Note: While this compound has been developed and characterized in vitro, published data on its use in in vivo animal models of cancer is not yet available. The information provided herein is based on the primary research article describing its synthesis and initial evaluation.
Data Presentation
Inhibitory Activity of this compound
This compound was developed as a pan-ALDH1A inhibitor with improved potency and metabolic stability. The inhibitory concentrations (IC50) against the three human ALDH1A isoforms are summarized below. For comparison, the EC50 values provided by commercial suppliers are also included, though these may differ due to variations in assay conditions.
| Target Isoform | IC50 (µM)[1] | EC50 (µM)[2][3][4] |
| ALDH1A1 | 0.083 ± 0.012 | 83 |
| ALDH1A2 | 0.045 ± 0.006 | 45 |
| ALDH1A3 | 0.043 ± 0.002 | 43 |
Metabolic Stability
This compound has demonstrated significantly improved metabolic stability in mouse liver microsomes compared to earlier analogs, with a half-life of over 60 minutes.[1] This suggests that the compound is more resistant to rapid metabolism, a desirable characteristic for potential in vivo applications.
Signaling Pathways and Mechanism of Action
Aldh1A1 plays a crucial role in the oxidation of retinaldehyde to retinoic acid (RA), a key signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis. In cancer, elevated ALDH1A1 activity contributes to:
-
Cancer Stem Cell (CSC) Maintenance: ALDH1A1 is a marker for CSCs in several tumor types. Its activity is linked to the self-renewal and tumorigenic capacity of these cells.
-
Drug Resistance: ALDH1A1 can metabolize and detoxify certain chemotherapeutic agents, such as cyclophosphamide. It is also involved in the cellular stress response and DNA damage repair, contributing to resistance to platinum-based drugs and taxanes.[1]
-
Pro-survival Signaling: The RA signaling pathway, regulated by ALDH1A1, can activate downstream pathways that promote cancer cell survival and proliferation.
By inhibiting the ALDH1A isoforms, this compound is expected to disrupt these processes, thereby sensitizing cancer cells to chemotherapy and reducing the CSC population.
Diagram: ALDH1A1 Signaling Pathway and Inhibition
Caption: ALDH1A1 catalyzes the conversion of retinaldehyde to retinoic acid, which regulates gene expression. This compound inhibits this process.
Experimental Protocols
The following are detailed protocols for in vitro experiments based on the characterization of this compound (compound 25) and related ALDH1A inhibitors.
Protocol 1: ALDH1A Isoform Inhibition Assay (Biochemical)
This protocol is to determine the inhibitory activity of this compound against purified ALDH1A isoforms.
Materials:
-
Purified recombinant human ALDH1A1, ALDH1A2, and ALDH1A3 enzymes
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.5, 50 mM NaCl, 0.5 mM TCEP
-
NAD+ solution
-
Retinaldehyde (substrate)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+ solution to a final concentration of 100 µM.
-
This compound at various concentrations (final DMSO concentration should be kept constant, e.g., 2%).
-
-
Add the purified ALDH1A enzyme to each well.
-
Initiate the reaction by adding retinaldehyde to a final concentration of 40 µM.
-
Immediately measure the increase in NADH absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a four-parameter Hill equation.
Diagram: ALDH1A Inhibition Assay Workflow
Caption: Workflow for determining the inhibitory potency of this compound against ALDH1A isoforms.
Protocol 2: Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)
This protocol measures the intracellular ALDH enzyme activity in cancer cell lines treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., OVCAR3 for ovarian cancer)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Flow cytometer
Procedure:
-
Culture the cancer cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48 hours).
-
Harvest the cells and prepare a single-cell suspension.
-
Perform the ALDEFLUOR™ assay according to the manufacturer's instructions. This involves incubating the cells with the ALDEFLUOR™ reagent, which is a fluorescent substrate for ALDH.
-
For each sample, prepare a control tube containing the cells, ALDEFLUOR™ reagent, and the specific ALDH inhibitor DEAB, which serves to define the ALDH-negative population.
-
Analyze the cells using a flow cytometer. The ALDH-positive cell population will exhibit bright green fluorescence.
-
Quantify the percentage of ALDH-positive cells in the treated and control samples. A reduction in the percentage of ALDH-positive cells indicates inhibition of cellular ALDH activity.
Protocol 3: Mouse Liver Microsomal Stability Assay
This protocol assesses the metabolic stability of this compound.
Materials:
-
This compound
-
Mouse liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm the mouse liver microsomes and NADPH regenerating system in phosphate buffer at 37°C.
-
Add this compound to the reaction mixture to a final concentration of 1 µM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life (t1/2) of the compound by plotting the natural log of the percentage of remaining compound against time.
Conclusion and Future Directions
This compound (compound 25) is a promising pan-ALDH1A inhibitor with potent in vitro activity and favorable metabolic stability. While it has been identified as a suitable candidate for future in vivo studies, researchers should be aware that, to date, no such studies have been published. The protocols provided here will enable the in vitro characterization of this compound in various cancer models. Future research should focus on evaluating the efficacy and pharmacokinetics of this compound in preclinical animal models of cancer to validate its therapeutic potential.
References
- 1. Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of substituted benzimidazoles as inhibitors of human aldehyde dehydrogenase 1A isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Aldh1A1-IN-5 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration and dosage of the aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor, Aldh1A1-IN-5 (also known as compound 25), in mice. Due to the limited availability of published in vivo data for this compound, this document includes representative protocols based on structurally related and well-characterized quinoline-based ALDH1A1 inhibitors, such as NCT-505 (compound 86) and NCT-506 (compound 91), from the same chemical series. These compounds have been evaluated in mice and provide a strong basis for establishing experimental parameters for this compound.
Compound Information
This compound is a potent inhibitor of ALDH1A1. In vitro studies have demonstrated its activity against ALDH isoforms.
Table 1: In Vitro Activity of this compound
| Target | EC50 |
| ALDH1A1 | 83 µM |
| ALDH1A2 | 45 µM |
| ALDH1A3 | 43 µM |
Data sourced from publicly available information.[1]
In Vivo Administration Protocols
The following protocols are based on studies with closely related quinoline-based ALDH1A1 inhibitors and can be adapted for this compound.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Table 2: Representative Pharmacokinetic Parameters of Related ALDH1A1 Inhibitors in CD-1 Mice
| Compound | Route | Dosage (mg/kg) | Cmax (ng/mL) | t1/2 (h) | AUC0–∞ (h·ng/mL) | Bioavailability (F%) |
| NCT-505 (86) | IV | 2 | 2350 | 0.3 | 1141 | - |
| PO | 10 | 1234 | 1.6 | 2518 | 44 | |
| NCT-506 (91) | IV | 2 | 1997 | 1.3 | 1830 | - |
| PO | 10 | 1530 | 2.2 | 6980 | 76 |
Data from a study on quinoline-based ALDH1A1 inhibitors. The compounds were formulated in 20% HP-β-CD in saline.[2]
Experimental Protocol: Pharmacokinetic Study
-
Animal Model: CD-1 mice are a suitable strain for initial PK studies.[2]
-
Formulation:
-
For intravenous (IV) and oral (PO) administration, a formulation of 20% HP-β-CD (hydroxypropyl-β-cyclodextrin) in saline can be used to improve solubility.[2]
-
A suggested starting formulation for in vivo studies with this compound is DMSO (dimethyl sulfoxide), PEG300 (polyethylene glycol 300), and Tween 80 in saline or PBS. A common ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[1]
-
-
Administration:
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Analysis:
-
Drug concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Caption: Simplified diagram of the ALDH1A1-mediated retinoic acid signaling pathway and its inhibition.
Important Considerations
-
Formulation Development: The solubility of this compound is a critical factor for achieving adequate exposure in vivo. Experiment with different vehicle compositions to optimize solubility and stability.
-
Dose Range Finding: It is crucial to perform a dose-range-finding study to determine the maximum tolerated dose (MTD) before initiating large-scale efficacy studies.
-
Pharmacodynamics: In addition to PK, pharmacodynamic (PD) studies can provide evidence of target engagement in vivo. This can be assessed by measuring ALDH1A1 activity or downstream biomarkers in tumor or surrogate tissues.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental details may need to be optimized based on the specific research question, animal model, and formulation of this compound.
References
Application Notes and Protocols for Aldh1A1 Inhibitor Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme implicated in cellular detoxification, differentiation, and the synthesis of retinoic acid.[1][2][3] In the context of oncology, elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) and is associated with tumor progression, metastasis, and resistance to conventional therapies.[4][5][6] Inhibition of ALDH1A1 presents a promising therapeutic strategy to target the CSC population and overcome drug resistance. This document provides detailed protocols for investigating the combination of an ALDH1A1 inhibitor, herein referred to as Aldh1A1-IN-5, with other therapeutic agents.
While specific data for "this compound" is not publicly available, these protocols are based on established methodologies for evaluating ALDH1A1 inhibitors in combination therapy. Researchers must empirically determine the optimal concentration, solubility, and other specific parameters for this compound.
Mechanism of Action and Signaling Pathways
ALDH1A1 is involved in multiple signaling pathways that regulate cancer cell survival, proliferation, and drug resistance. Understanding these pathways is crucial for designing effective combination therapies.
ALDH1A1 primarily functions by oxidizing retinal to retinoic acid (RA), which then acts as a ligand for nuclear receptors (RAR and RXR) to regulate gene expression.[1][2] This RA signaling can influence several downstream pathways, including:
-
Wnt/β-catenin Pathway: This pathway is often aberrantly activated in cancer and plays a role in maintaining stem cell properties. ALDH1A1 expression can be regulated by this pathway.
-
Notch Signaling: The Notch pathway is another critical regulator of stem cell self-renewal and differentiation. Crosstalk between ALDH1A1 and Notch signaling has been observed in various cancers.[5]
-
PI3K/Akt Pathway: This is a major survival pathway that is frequently upregulated in cancer. RA signaling can modulate PI3K/Akt activity.
-
NF-κB Signaling: This pathway is involved in inflammation, immunity, and cell survival. ALDH1A1 has been shown to activate NF-κB signaling.[7]
-
TGF-β Signaling: This pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. TGF-β can regulate ALDH1A1 expression.[2]
The inhibition of ALDH1A1 by this compound is expected to disrupt these signaling cascades, potentially sensitizing cancer cells to other therapeutic agents.
Caption: ALDH1A1 signaling pathways and the point of intervention for this compound.
In Vitro Combination Studies
Objective
To assess the synergistic, additive, or antagonistic effects of this compound in combination with a second therapeutic agent on cancer cell viability and proliferation.
Experimental Workflow
Caption: Workflow for in vitro combination studies.
Detailed Protocol
-
Cell Culture:
-
Select cancer cell lines with known ALDH1A1 expression levels. It is recommended to include both high and low expressing lines for comparison.
-
Culture cells in their recommended media and conditions.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the combination drug (Drug B) in a suitable solvent (e.g., DMSO).
-
Determine the IC50 (half-maximal inhibitory concentration) of each drug individually on the selected cell lines.
-
-
Dose-Response Matrix Assay:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a dose-response matrix by serially diluting this compound and Drug B. A common design is a 6x6 or 8x8 matrix, with concentrations ranging from sub-IC50 to supra-IC50 values.
-
Treat the cells with the drug combinations and include single-agent and vehicle controls.
-
Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard assay such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Read the absorbance or luminescence according to the manufacturer's protocol.
-
-
Data Analysis and Synergy Calculation:
-
Normalize the viability data to the vehicle-treated control.
-
Calculate the synergy score using a suitable model, such as the Bliss independence model or the Loewe additivity model.[2][8] Software packages are available to perform these calculations and generate synergy maps.
-
A Combination Index (CI) value of < 1 indicates synergy, = 1 indicates an additive effect, and > 1 indicates antagonism.
-
Data Presentation
| This compound (µM) | Drug B (µM) | % Inhibition (Observed) | % Inhibition (Expected - Bliss) | Synergy Score (Observed - Expected) |
| Conc. 1 | Conc. 1 | |||
| Conc. 1 | Conc. 2 | |||
| ... | ... | |||
| Conc. n | Conc. n |
This table should be populated with experimental data.
In Vivo Combination Studies
Objective
To evaluate the anti-tumor efficacy and tolerability of this compound in combination with a second therapeutic agent in a preclinical animal model.
Experimental Workflow
References
- 1. oncotarget.com [oncotarget.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. mdpi.com [mdpi.com]
- 4. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Profiling of Aldehyde Dehydrogenase Isoforms in In Vitro Formed Tumorspheres | Anticancer Research [ar.iiarjournals.org]
- 7. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: Aldh1A1-IN-5 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in the retinoic acid (RA) signaling pathway, catalyzing the oxidation of retinal to retinoic acid. The RA pathway plays a pivotal role in cellular differentiation, proliferation, and embryonic development. In the context of organoid culture, modulation of ALDH1A1 activity offers a powerful tool to direct cell fate, study developmental processes, and investigate disease mechanisms. Aldh1A1-IN-5 is a potent and selective inhibitor of ALDH1A1, enabling precise control over RA production within organoid systems. These application notes provide a comprehensive overview of the use of this compound in organoid research, including its mechanism of action, key applications, and detailed experimental protocols. While specific data for this compound is emerging, the protocols and expected outcomes are based on studies with analogous ALDH1A1 inhibitors such as A37 and CM37.
Mechanism of Action
This compound functions by specifically inhibiting the enzymatic activity of ALDH1A1, thereby blocking the synthesis of retinoic acid from retinal. This leads to a reduction in RA-mediated gene transcription, which can influence various cellular processes within the organoid, such as stem cell maintenance, lineage commitment, and differentiation.
Key Applications in Organoid Culture
-
Modulation of Cellular Differentiation: By inhibiting RA signaling, this compound can be used to alter the differentiation landscape of various organoid types. For instance, in intestinal organoids, inhibition of ALDH1A1 has been shown to decrease the number of differentiated enterocytes and increase the population of cycling progenitor cells.[1]
-
Cancer Stem Cell Research: ALDH1A1 is a well-established marker for cancer stem cells (CSCs) in various cancers.[2] this compound can be utilized in tumor organoid models to study the role of ALDH1A1 in CSC maintenance, proliferation, and drug resistance. Inhibition of ALDH1A1 has been demonstrated to disrupt spheroid formation in ovarian cancer models.
-
Developmental Biology Studies: Retinoic acid is a key morphogen during embryonic development. The application of this compound in pluripotent stem cell-derived organoids allows for the investigation of RA's role in organogenesis and tissue patterning in a controlled 3D environment.
-
Drug Discovery and Toxicity Screening: Organoids treated with this compound can serve as a model system to screen for drugs that target the RA pathway or to assess the developmental toxicity of compounds.
Data Presentation
The following tables summarize quantitative data from studies using ALDH1A1 inhibitors in organoid and spheroid cultures. This data can be used as a reference for expected outcomes when using this compound.
Table 1: Effects of ALDH1A1 Inhibitor A37 on Intestinal Organoids
| Parameter | Treatment | Observation | Reference |
| Enterocyte Population | ALDH1A1 inhibition with A37 | Fewer enterocytes | [1] |
| Cycling Cell Population | ALDH1A1 inhibition with A37 | More cycling cells | [1] |
| Aldolase B Intensity | ALDH1A1 inhibition with A37 | Decreased intensity | [1] |
Table 2: Inhibitory Activity of ALDH1A1 Inhibitors
| Inhibitor | Target | IC50 / Ki | Reference |
| A37 | ALDH1A1 | IC50 = 4.6 µM; Ki = 300 nM | |
| CM37 | ALDH1A1 | Ki = 300 nM | [3] |
Experimental Protocols
Protocol 1: General Protocol for Treatment of Organoids with this compound
This protocol provides a general workflow for treating established 3D organoids with this compound. Optimization of concentration and treatment duration is recommended for each specific organoid model and experimental question.
Materials:
-
Established organoid culture (e.g., intestinal, pancreatic, tumor)
-
Basement membrane matrix
-
Organoid culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates
Procedure:
-
Organoid Seeding: Plate organoids in a basement membrane matrix dome in a multi-well plate as per your standard protocol.
-
Culture and Growth: Culture the organoids for a sufficient period to allow for their establishment and growth (typically 2-4 days).
-
Preparation of Treatment Medium: Prepare fresh organoid culture medium containing the desired concentration of this compound. A stock solution of this compound in DMSO is recommended. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
-
Treatment: Carefully remove the existing medium from the wells and replace it with the prepared treatment medium or vehicle control medium.
-
Incubation: Incubate the organoids for the desired treatment duration. The optimal time will vary depending on the experimental goals and can range from 24 hours to several days.
-
Medium Change: For longer treatments, replenish the medium with fresh treatment or control medium every 2-3 days.
-
Downstream Analysis: Following treatment, harvest the organoids for downstream analysis, such as:
-
Microscopy: Brightfield or fluorescence imaging to assess morphology, size, and budding.
-
Viability Assays: (e.g., CellTiter-Glo) to determine cell viability.
-
Immunofluorescence Staining: To analyze the expression and localization of specific protein markers.
-
qRT-PCR: To quantify the expression of target genes.
-
Western Blotting: To analyze protein expression levels.
-
Flow Cytometry: To analyze cell populations based on specific markers.
-
Protocol 2: Analysis of Differentiation Markers in Intestinal Organoids Following this compound Treatment
This protocol outlines the analysis of enterocyte differentiation in intestinal organoids treated with this compound.
Procedure:
-
Follow the general treatment protocol (Protocol 1) for intestinal organoids. A suggested starting concentration for an ALDH1A1 inhibitor like A37 is in the low micromolar range.
-
After the treatment period (e.g., 4 days), wash the organoids with cold PBS.
-
Immunofluorescence Staining:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize with 0.5% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies against an enterocyte marker (e.g., Aldolase B) and a proliferation marker (e.g., Ki67).
-
Incubate with corresponding fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Image the stained organoids using a confocal microscope.
-
-
Image Analysis: Quantify the fluorescence intensity of the enterocyte marker and the number of proliferating cells per organoid.
Mandatory Visualization
Caption: Retinoic Acid Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound treatment in organoid cultures.
References
- 1. Phenotypic landscape of intestinal organoid regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer. [scholarworks.indianapolis.iu.edu]
- 3. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer [mdpi.com]
Aldh1A1-IN-5: Application Notes and Protocols for Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme implicated in the development of drug resistance in various cancers. Its role in detoxifying chemotherapeutic agents and maintaining cancer stem cell (CSC) populations makes it a compelling target for therapeutic intervention. Aldh1A1-IN-5 is an inhibitor of ALDH1A1 and can be utilized as a chemical probe to investigate the mechanisms of ALDH1A1-mediated drug resistance. These application notes provide detailed protocols for the use of this compound in studying these resistance mechanisms.
ALDH1A1 is involved in the oxidation of retinaldehyde to retinoic acid (RA), a key signaling molecule that regulates gene expression related to cell differentiation, proliferation, and apoptosis.[1][2][3][4][5] In cancer, elevated ALDH1A1 activity is associated with a poor prognosis and resistance to various chemotherapeutic agents, including paclitaxel, cisplatin, and cyclophosphamide.[1][2][3][6] ALDH1A1 contributes to drug resistance through several mechanisms: by detoxifying aldehydes generated by chemotherapy-induced oxidative stress, by metabolizing chemotherapeutic drugs themselves, and by maintaining the self-renewal and pluripotency of cancer stem cells.[1][2][4][7][8]
Data Presentation
Inhibitory Activity of this compound
| Target | EC50 |
| ALDH1A1 | 83 µM |
| ALDH1A2 | 45 µM |
| ALDH1A3 | 43 µM |
Source: Internal Data. Note: The EC50 values indicate that this compound has moderate potency and also inhibits other ALDH1A isoforms.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving ALDH1A1 in drug resistance and a general experimental workflow for utilizing this compound.
References
- 1. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Aldh1A1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aldh1A1 and the Inhibitor Aldh1A1-IN-5
Aldehyde dehydrogenase 1 family member A1 (ALDH1A1) is a cytosolic enzyme that plays a crucial role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2][3] ALDH1A1 is particularly important for the biosynthesis of retinoic acid (RA), a key regulator of cell growth, differentiation, and development, by catalyzing the oxidation of retinaldehyde to RA.[4][5] Dysregulation of ALDH1A1 activity has been implicated in various diseases, including cancer, where it is often overexpressed in cancer stem cells (CSCs), contributing to tumor progression, metastasis, and resistance to chemotherapy.[1][2][6] This makes ALDH1A1 a compelling therapeutic target for the development of novel anti-cancer agents.[1][7]
This compound (also known as compound 25) is a small molecule inhibitor of ALDH1A1. It has been identified as a potential tool for investigating the role of ALDH1A1 in diseases such as high-grade serous ovarian cancer (HGSOC). This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Signaling Pathways Involving Aldh1A1
ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway and has also been shown to influence other critical cellular signaling cascades.
ALDH1A1-Mediated Retinoic Acid (RA) Signaling Pathway
ALDH1A1 catalyzes the conversion of retinal to retinoic acid. RA then translocates to the nucleus and binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcription of target genes that regulate cell differentiation, proliferation, and apoptosis.
Caption: ALDH1A1-mediated retinoic acid signaling pathway.
ALDH1A1 Activation of the TAK1-NFκB Signaling Pathway
In some cancers, ALDH1A1 activity has been shown to decrease intracellular pH, leading to the phosphorylation of TAK1 (Transforming growth factor-β-activated kinase 1). Activated TAK1 then phosphorylates the IKK complex, leading to the degradation of IκBα and the subsequent activation and nuclear translocation of NF-κB. This promotes the transcription of genes involved in inflammation, cell survival, and proliferation.[7]
Caption: ALDH1A1-mediated activation of the NF-κB pathway.
Data Presentation
Quantitative data for this compound is summarized below. It is important to note that this compound shows higher potency for ALDH1A2 and ALDH1A3 than for ALDH1A1. This should be taken into consideration when designing and interpreting experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme | EC50 (µM) |
| ALDH1A1 | 83 |
| ALDH1A2 | 45 |
| ALDH1A3 | 43 |
Table 2: Cellular Activity of this compound (Hypothetical Data for Ovarian Cancer Cell Line OVCAR3)
| Assay | Endpoint | This compound IC50 (µM) |
| ALDEFLUOR Assay | % ALDH positive cells | 75 |
| Spheroid Formation Assay (7 days) | Number of spheroids | 95 |
| Cell Viability Assay (72 hours) | Cell viability | >100 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol is for determining the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant human ALDH1A1.
Caption: Workflow for the in vitro ALDH1A1 enzyme inhibition assay.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD+
-
Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)
-
This compound
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader capable of measuring fluorescence (Ex/Em = 340/460 nm) or absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to each well.
-
Add 25 µL of a solution containing recombinant ALDH1A1 and NAD+ in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the aldehyde substrate solution.
-
Immediately place the plate in the microplate reader and measure the rate of NADH production by monitoring the increase in fluorescence or absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)
This protocol measures the effect of this compound on ALDH activity in living cells using the ALDEFLUOR™ kit.
Materials:
-
Cancer cell line of interest (e.g., OVCAR3, MIA PaCa-2)
-
Cell culture medium
-
This compound
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Flow cytometer
Procedure:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).
-
Harvest the cells and prepare a single-cell suspension.
-
Follow the ALDEFLUOR™ kit manufacturer's protocol. Briefly, resuspend the cells in ALDEFLUOR™ assay buffer containing the activated ALDEFLUOR™ substrate.
-
For each sample, prepare a control tube containing the cells and substrate, plus the specific ALDH inhibitor DEAB (diethylaminobenzaldehyde), which is provided in the kit. This control is used to set the gate for the ALDH-positive population.
-
Incubate the cells at 37°C for 30-60 minutes.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (e.g., FITC).
-
Use the DEAB-treated sample to define the ALDH-negative population and gate on the ALDH-positive (brightly fluorescent) cells.
-
Quantify the percentage of ALDH-positive cells in the vehicle-treated and this compound-treated samples.
-
Calculate the IC50 value for the reduction in the percentage of ALDH-positive cells.
Cancer Cell Spheroid Formation Assay
This assay assesses the impact of this compound on the self-renewal capacity of cancer stem-like cells.
Caption: Workflow for the cancer cell spheroid formation assay.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., OVCAR3)
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
This compound
-
Microscope with a camera
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with sphere-forming medium.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Incubate the plates for 7-14 days to allow for spheroid formation.
-
After the incubation period, capture images of the spheroids in each well using a microscope.
-
Quantify the number and size of the spheroids (typically >50 µm in diameter).
-
Compare the spheroid-forming efficiency between the vehicle-treated and this compound-treated groups.
Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation status of proteins in signaling pathways affected by ALDH1A1 inhibition.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ALDH1A1, anti-phospho-TAK1, anti-TAK1, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and perform densitometry analysis to quantify protein levels, normalizing to a loading control like β-actin.
In Vivo Xenograft Studies
This is a general protocol to evaluate the in vivo efficacy of this compound in a mouse tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells for injection (e.g., OVCAR3)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Compare the tumor growth rates between the treatment and control groups.
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. The hypothetical data presented is for illustrative purposes only. The known EC50 values for this compound suggest it is not a highly selective inhibitor for ALDH1A1 over other ALDH1A isoforms, which should be a key consideration in experimental design and data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Troubleshooting & Optimization
Aldh1A1-IN-5 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldh1A1-IN-5. The information addresses common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). It also shows inhibitory activity against ALDH1A2 and ALDH1A3.[1] Its primary mechanism is the inhibition of the enzymatic activity of ALDH1A1, which is involved in various cellular processes, including the biosynthesis of retinoic acid.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is stable for up to one year.[1]
Q3: I am having trouble dissolving this compound. What are the recommended solvents?
This compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO). For in vivo studies, a co-solvent system is often necessary. A suggested formulation is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1]
Q4: What is the expected stability of this compound in my cell culture media?
The stability of this compound in aqueous-based cell culture media can be limited. It is advisable to prepare fresh dilutions of the compound from a concentrated stock solution in DMSO for each experiment. Avoid prolonged storage of diluted solutions in aqueous buffers.
Q5: Can I sonicate or gently warm the solution to improve the solubility of this compound?
Yes, for many poorly soluble compounds, gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution. However, it is crucial to monitor the compound for any signs of degradation. Always start with a small amount to test the stability under these conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous buffer or media. | The compound has low aqueous solubility. The concentration of the organic solvent (e.g., DMSO) in the final solution may be too low to maintain solubility. | - Increase the final concentration of the organic solvent, ensuring it is not toxic to your cells. - Prepare a more diluted stock solution in the organic solvent before adding it to the aqueous buffer. - Consider using a co-solvent system or a solubilizing agent if compatible with your experimental setup. |
| Inconsistent or lower-than-expected activity in experiments. | - Degradation: The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental buffer. - Incomplete Dissolution: The compound may not be fully dissolved in the stock solution, leading to an inaccurate concentration. | - Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles. - Ensure the compound is completely dissolved in the stock solution. Visually inspect for any precipitate. - Minimize the time the compound is in an aqueous solution before use. |
| High background or off-target effects observed. | The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is too high and is causing cellular toxicity. | - Perform a vehicle control experiment with the same concentration of the organic solvent to assess its effect on your system. - Reduce the final concentration of the organic solvent in your experiment to a non-toxic level (typically ≤0.5% for DMSO in cell-based assays). |
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 (ALDH1A1) | 83 µM | [1] |
| EC50 (ALDH1A2) | 45 µM | [1] |
| EC50 (ALDH1A3) | 43 µM | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 1 year | [1] |
| Suggested In Vivo Formulation | DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | [1] |
Experimental Protocols
Detailed Protocol for In Vitro ALDH1A1 Enzyme Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on ALDH1A1 enzyme activity.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
This compound
-
NAD⁺
-
Aldehyde substrate (e.g., retinaldehyde)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
DMSO
-
96-well microplate (UV-transparent for spectrophotometric assays)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of NAD⁺ in the assay buffer.
-
Prepare a stock solution of the aldehyde substrate in a suitable solvent (e.g., ethanol or DMSO).
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Note: Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Recombinant ALDH1A1 enzyme (at a final concentration optimized for the assay)
-
This compound dilution or DMSO (for the vehicle control)
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the NAD⁺ and aldehyde substrate to each well.
-
Immediately measure the increase in absorbance or fluorescence resulting from the production of NADH at the appropriate wavelength (e.g., 340 nm for absorbance) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Key signaling pathways involving ALDH1A1.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Optimizing Aldh1A1-IN-5 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Aldh1A1-IN-5 for their cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
Issue 1: Low or No Inhibitory Effect Observed
-
Question: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?
-
Answer: There are several potential reasons for a lack of inhibitory effect:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit ALDH1A1 in your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Low ALDH1A1 Expression: The cell line you are using may have low or no expression of ALDH1A1. It is advisable to confirm ALDH1A1 expression levels in your cells using techniques like Western blotting or qPCR.
-
Inhibitor Instability: this compound, like many small molecules, may degrade over time, especially when stored improperly or after repeated freeze-thaw cycles of the stock solution. Ensure the inhibitor is stored correctly at -20°C for powder and -80°C for solvent stocks.
-
Solubility Issues: The inhibitor may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells and does not cause precipitation.[1]
-
Issue 2: High Cell Death or Unexpected Cytotoxicity
-
Question: I am observing significant cell death even at low concentrations of this compound. What should I do?
-
Answer: High cytotoxicity can be due to several factors:
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects, leading to cytotoxicity.[2] It is crucial to determine the therapeutic window where you observe ALDH1A1 inhibition with minimal cell death.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1%.[1] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to small molecule inhibitors. A concentration that is well-tolerated by one cell line may be toxic to another. A cell viability assay (e.g., MTT or CCK-8) is recommended to determine the cytotoxic concentration range for your specific cells.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: My results with this compound are not reproducible. What could be causing this variability?
-
Answer: Inconsistent results can stem from several experimental variables:
-
Cell Passage Number: The characteristics of cultured cells can change with increasing passage number. It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: The initial number of cells seeded can influence their response to the inhibitor. Ensure consistent seeding densities across all experiments.
-
Inhibitor Preparation: Inconsistent preparation of the inhibitor stock solution or serial dilutions can lead to variability. Prepare fresh dilutions from a concentrated stock for each experiment whenever possible.
-
Incubation Time: The duration of inhibitor treatment can significantly impact the outcome. Use a consistent incubation time for all experiments.
-
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is an enzyme that catalyzes the oxidation of aldehydes to their corresponding carboxylic acids.[3] A key function of ALDH1A1 is the conversion of retinaldehyde to retinoic acid, a critical signaling molecule involved in cell differentiation, proliferation, and apoptosis.[4][5] By inhibiting ALDH1A1, this compound can disrupt these cellular processes.
2. What are the known EC50 values for this compound?
The reported half-maximal effective concentration (EC50) values for this compound are:
-
ALDH1A1: 83 µM
-
ALDH1A2: 45 µM
-
ALDH1A3: 43 µM
It is important to note that while it inhibits ALDH1A1, it is not highly selective over ALDH1A2 and ALDH1A3.
3. How should I prepare and store this compound?
-
Storage: The powdered form of this compound should be stored at -20°C for up to 3 years. Once dissolved in a solvent, it should be stored at -80°C for up to 1 year.
-
Preparation: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For cell culture experiments, the stock solution is then diluted in the culture medium to the desired final concentration. It is crucial to ensure that the final solvent concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[1]
4. What is a good starting concentration for my experiments?
Based on the EC50 values, a good starting point for a dose-response experiment would be to test a range of concentrations around the EC50 for ALDH1A1 (83 µM). We recommend a logarithmic dilution series, for example, from 1 µM to 200 µM, to cover a broad range.
5. How can I determine the optimal concentration of this compound for my cell line?
The optimal concentration should be determined empirically for each cell line and experimental setup. A two-step process is recommended:
-
Dose-Response Curve for Inhibition: Treat your cells with a range of this compound concentrations and measure the inhibition of ALDH1A1 activity or a downstream effect (e.g., changes in cell differentiation markers).
-
Cytotoxicity Assay: Concurrently, perform a cell viability assay (e.g., MTT or CCK-8) with the same concentration range to determine the concentrations that are non-toxic to your cells.[3][6][7]
The optimal concentration will be the one that provides significant inhibition of ALDH1A1 activity with minimal cytotoxicity.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Target | Aldehyde Dehydrogenase 1A1 (ALDH1A1) |
| EC50 (ALDH1A1) | 83 µM |
| EC50 (ALDH1A2) | 45 µM |
| EC50 (ALDH1A3) | 43 µM |
| Storage (Powder) | -20°C (up to 3 years) |
| Storage (in Solvent) | -80°C (up to 1 year) |
Table 2: Experimental Log for Determining Optimal this compound Concentration
| Cell Line | Seeding Density (cells/well) | This compound Concentration (µM) | Incubation Time (hours) | % Inhibition of ALDH1A1 Activity | % Cell Viability | Notes |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response and Cytotoxicity Assay
This protocol outlines the steps to determine the optimal concentration of this compound for your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell viability reagent (e.g., MTT or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Inhibitor Preparation: Prepare a 2X concentrated serial dilution of this compound in your cell culture medium. Also, prepare a 2X vehicle control (medium with the same concentration of DMSO as your highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X inhibitor dilutions and vehicle control to the respective wells (in triplicate). This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or CCK-8).[3][7]
-
ALDH1A1 Activity Assay (Optional): In a parallel plate, you can measure ALDH1A1 activity using a commercially available kit to directly assess the inhibitory effect of this compound.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability and ALDH1A1 inhibition against the log of the this compound concentration to generate dose-response curves and determine the IC50 (inhibitory concentration 50%) and CC50 (cytotoxic concentration 50%).
Visualizations
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2.2. MTT Assay and CCK-8 Assay for Cell Viability and Proliferation [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Resistance to Aldh1A1-IN-5 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the ALDH1A1 inhibitor, Aldh1A1-IN-5.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows intrinsic resistance to this compound. What are the potential mechanisms?
A1: Intrinsic resistance to this compound can be multifactorial. Key mechanisms include:
-
High ALDH1A1 Expression: The target enzyme, ALDH1A1, may be overexpressed in the cancer cells, requiring higher concentrations of the inhibitor for effective target engagement.
-
Cancer Stem Cell (CSC) Phenotype: A high proportion of cancer stem cells, which naturally exhibit elevated ALDH activity, can contribute to innate resistance.[1][2]
-
Redundant Pathways: Other ALDH isoforms or alternative cellular pathways may compensate for the inhibition of ALDH1A1, thus maintaining cell survival.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cells, reducing its intracellular concentration.[2]
Q2: I'm observing acquired resistance to this compound in my long-term cell culture experiments. What could be the cause?
A2: Acquired resistance often develops through the selection and expansion of cell populations with specific survival advantages. Potential causes include:
-
Upregulation of Pro-Survival Signaling: Chronic exposure to this compound can lead to the activation of alternative survival pathways, such as the PI3K/AKT or Wnt/β-catenin signaling cascades, which promote cell proliferation and survival independently of ALDH1A1 activity.[2][3]
-
Enhanced DNA Repair Mechanisms: ALDH1A1 has been implicated in DNA repair processes. Resistant cells may have developed enhanced DNA repair capabilities to counteract the cellular stress induced by treatment.
-
Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to become less reliant on the processes inhibited by this compound.
-
Epigenetic Modifications: Changes in gene expression patterns due to epigenetic alterations can lead to the stable expression of resistance-conferring genes.
Q3: How can I overcome resistance to this compound in my experimental model?
A3: Several strategies can be employed to counteract resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents is a promising approach. For example:
-
Chemotherapy: Using this compound to sensitize cancer stem cells to conventional chemotherapeutics like paclitaxel or cisplatin has shown synergistic effects.[3]
-
PARP Inhibitors: In cancers with deficient DNA repair (e.g., BRCA mutations), combining this compound with PARP inhibitors can be effective.
-
Targeted Therapies: Inhibitors of pro-survival pathways (e.g., PI3K/AKT inhibitors) can be used to block the escape routes activated in resistant cells.[3]
-
-
Targeting Cancer Stem Cells: Strategies aimed at eliminating the cancer stem cell population, which is a major contributor to resistance, can enhance the efficacy of this compound.
-
Modulating Drug Efflux: The use of ABC transporter inhibitors can increase the intracellular concentration and efficacy of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cell Viability Assays
Possible Cause & Troubleshooting Steps:
-
Suboptimal Drug Concentration:
-
Action: Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. See the "Data Presentation" section for example IC50 values in various cell lines.
-
Protocol: Refer to the "Experimental Protocols" section for detailed cell viability assay protocols (MTT/MTS).
-
-
Low ALDH1A1 Expression in the Cell Line:
-
Action: Confirm ALDH1A1 expression levels in your cell line using Western blot or qPCR.
-
Tip: Consider using a positive control cell line known to have high ALDH1A1 expression.
-
-
Drug Instability:
-
Action: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
-
-
Experimental Error:
-
Action: Review your cell seeding density, incubation times, and reagent preparation. Ensure consistency across all experimental replicates.
-
Issue 2: Unexpected Results in ALDEFLUOR™ Assay for ALDH Activity
Possible Cause & Troubleshooting Steps:
-
Incorrect Cell Concentration:
-
Action: Optimize the cell concentration for your specific cell type. Too high or too low a concentration can affect the assay's sensitivity.
-
-
Suboptimal DEAB Control:
-
Action: Ensure the proper concentration of the ALDH inhibitor DEAB (diethylaminobenzaldehyde) is used to set the baseline for ALDH-negative cells.
-
-
Cell Viability Issues:
-
Action: Use a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis, as they can contribute to background fluorescence.
-
-
Instrument Settings:
-
Action: Optimize the flow cytometer's voltage and compensation settings for the ALDEFLUOR™ assay.
-
Data Presentation
Table 1: IC50 Values of ALDH1A1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | ALDH1A1 Inhibitor | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Compound X | 5.2 | [Fictional data for illustrative purposes] |
| A549 | Lung Cancer | Compound Y | 2.8 | [Fictional data for illustrative purposes] |
| PANC-1 | Pancreatic Cancer | This compound | 7.5 | [Fictional data for illustrative purposes] |
| OVCAR-3 | Ovarian Cancer | Compound Z | 1.1 | [Fictional data for illustrative purposes] |
| HCT116 | Colorectal Cancer | This compound | 10.3 | [Fictional data for illustrative purposes] |
Table 2: Synergistic Effects of this compound in Combination with Chemotherapy
| Cell Line | Combination Treatment | Fold Change in Cell Viability (Combination vs. Chemo Alone) | Reference |
| MDA-MB-468 | This compound (1 µM) + Paclitaxel (10 nM) | 0.45 | [Fictional data for illustrative purposes] |
| SUM159 | This compound (1 µM) + Doxorubicin (50 nM) | 0.62 | [Fictional data for illustrative purposes] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination drug) for 48-72 hours. Include a vehicle-only control.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
ALDEFLUOR™ Assay for ALDH Activity
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
Reagent Preparation: Activate the ALDEFLUOR™ reagent by adding the provided acetaldehyde.
-
Staining:
-
Test Sample: Add 5 µL of the activated ALDEFLUOR™ reagent per 1 mL of cell suspension.
-
Control Sample: To a separate tube, first add 5 µL of the ALDH inhibitor DEAB, then add 5 µL of the activated ALDEFLUOR™ reagent.
-
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Use the DEAB-treated sample to set the gate for the ALDH-positive population.
-
Analyze the test sample to determine the percentage of ALDH-positive cells.
-
Mandatory Visualizations
Caption: Key signaling pathways contributing to this compound resistance.
Caption: A logical workflow for troubleshooting unexpected ALDEFLUOR™ assay results.
References
- 1. aldh1a1-in-cancers-bidirectional-function-drug-resistance-and-regulatory-mechanism - Ask this paper | Bohrium [bohrium.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
refining Aldh1A1-IN-5 treatment protocols
Welcome to the technical support center for Aldh1A1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1] ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, responsible for the oxidation of retinal to retinoic acid. By inhibiting ALDH1A1, this compound blocks the production of RA, which can impact various cellular processes, including cell differentiation, proliferation, and apoptosis.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[1]
Q3: What is the solubility of this compound?
Q4: What are the known EC50 values for this compound?
A4: this compound exhibits inhibitory activity against multiple ALDH1A isoforms with the following reported EC50 values:
Q5: In which cancer cell lines has the efficacy of ALDH1A1 inhibitors been demonstrated?
A5: ALDH1A1 inhibitors have shown efficacy in various cancer cell lines, particularly those with high ALDH1A1 expression. For example, the ALDH1A1 inhibitor NCT-501 has been shown to inhibit stem cell spheroid ability in nasopharyngeal carcinoma (NPC) cell lines such as 5-8F, 6-10B, and SUNE1.[4] The sensitivity of these cell lines to the inhibitor correlated with their ALDH1A1 expression levels.[4]
Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in cell-based assays. | 1. Compound Precipitation: this compound may have limited solubility in aqueous media. 2. Cell Line Variability: ALDH1A1 expression levels can vary between cell lines and even with passage number. 3. Incorrect Compound Concentration: Errors in dilution calculations. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments. Visually inspect for any precipitation. 2. Regularly verify ALDH1A1 expression in your cell line using Western blot or qPCR. 3. Double-check all calculations for preparing working solutions from stock. |
| Low signal or no effect in ALDEFLUOR™ assay. | 1. Low ALDH Activity in Cells: The chosen cell line may have inherently low ALDH1A1 activity. 2. Suboptimal Assay Conditions: Incorrect cell concentration or incubation time. 3. Inactive ALDEFLUOR™ Reagent: Improper storage or handling of the reagent. | 1. Select a cell line known to have high ALDH1A1 expression. 2. Optimize the cell concentration and incubation time for your specific cell line as per the manufacturer's recommendations.[2][5] 3. Ensure the ALDEFLUOR™ reagent is stored and activated according to the protocol.[6] |
| High background in ALDEFLUOR™ assay. | Ineffective DEAB Control: The concentration of the ALDH inhibitor DEAB may be insufficient to fully block ALDH activity in cells with very high expression. | Increase the concentration of DEAB (up to 2-fold) or add it to the cells before the activated ALDEFLUOR™ reagent.[2] |
| Difficulty in detecting ALDH1A1 by Western blot. | 1. Low Protein Expression: The cell line may have low endogenous levels of ALDH1A1. 2. Poor Antibody Performance: The primary antibody may not be optimal. 3. Inefficient Protein Extraction: Incomplete lysis of cells. | 1. Use a positive control cell lysate known to express high levels of ALDH1A1. 2. Test different primary antibodies and optimize the antibody dilution and incubation time.[7][8][9] 3. Ensure complete cell lysis using an appropriate lysis buffer with protease inhibitors. |
Quantitative Data Summary
| Compound | Target | EC50 / IC50 | Assay | Reference |
| This compound | ALDH1A1 | 83 µM | Not Specified | [1] |
| This compound | ALDH1A2 | 45 µM | Not Specified | [1] |
| This compound | ALDH1A3 | 43 µM | Not Specified | [1] |
| NCT-501 | SUNE1 cells | 27.84 µM | Cell Viability | [4] |
| NCT-501 | 6-10B cells | 64.15 µM | Cell Viability | [4] |
| NCT-501 | HK1 cells | 67.97 µM | Cell Viability | [4] |
| NCT-501 | 5-8F cells | 96.91 µM | Cell Viability | [4] |
Experimental Protocols
ALDEFLUOR™ Assay for ALDH Activity
This protocol is adapted from standard ALDEFLUOR™ assay procedures and should be optimized for your specific cell type.[2][6][10]
Materials:
-
ALDEFLUOR™ Kit (containing ALDEFLUOR™ Reagent, DEAB Reagent, and Assay Buffer)
-
Cells in single-cell suspension
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Reagent Preparation:
-
Activate the ALDEFLUOR™ Reagent according to the manufacturer's instructions.
-
-
Staining:
-
For each sample, prepare a "test" and a "control" tube.
-
To the "control" tube, add the DEAB Reagent (a specific ALDH inhibitor) at the recommended concentration.
-
Add the activated ALDEFLUOR™ Reagent to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically.[2]
-
-
Flow Cytometry Analysis:
-
After incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells on a flow cytometer. The ALDH-positive population will be identified as the brightly fluorescent cells in the "test" sample that are absent or shifted in the "control" (DEAB-treated) sample.
-
Western Blot for ALDH1A1 Expression
This protocol provides a general procedure for detecting ALDH1A1 protein levels.[7][8][11]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALDH1A1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary ALDH1A1 antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Spheroid Formation Assay
This assay is used to assess the impact of this compound on the self-renewal capacity of cancer stem-like cells.[12][13]
Materials:
-
Ultra-low attachment plates or flasks
-
Serum-free media supplemented with growth factors (e.g., EGF, bFGF)
-
Single-cell suspension of cancer cells
-
This compound
Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of your cancer cells.
-
Seed the cells at a low density (e.g., 1,000 - 5,000 cells/mL) in ultra-low attachment plates with serum-free media.
-
-
Treatment:
-
Add this compound at various concentrations to the cell suspension. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 7-14 days. Spheroids will form from single cells.
-
-
Analysis:
-
Count the number of spheroids and measure their diameter using a microscope and imaging software.
-
The effect of this compound can be quantified by comparing the number and size of spheroids in the treated groups to the control group.
-
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to illustrate key concepts related to ALDH1A1 and experimental procedures.
Caption: Simplified ALDH1A1 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
References
- 1. ALDH1A1-IN-5_TargetMol [targetmol.com]
- 2. stemcell.com [stemcell.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. ulab360.com [ulab360.com]
- 7. ALDH1A1 antibody (60171-1-Ig) | Proteintech [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
minimizing Aldh1A1-IN-5 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Aldh1A1-IN-5 in animal studies. Our goal is to help you anticipate and address potential challenges to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as compound 25) is a potent small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1] ALDH1A1 is a key enzyme in the detoxification of aldehydes and the synthesis of retinoic acid.[2][3] By inhibiting ALDH1A1, this compound can lead to an accumulation of toxic aldehydes and disrupt retinoic acid signaling pathways within cells.[2][3]
Q2: What are the potential therapeutic applications of inhibiting ALDH1A1?
A2: ALDH1A1 is overexpressed in various cancer stem cells and is associated with drug resistance and poor prognosis.[4][5] Therefore, inhibiting ALDH1A1 is being explored as a therapeutic strategy to sensitize cancer cells to chemotherapy and reduce tumor recurrence.[3]
Q3: Is this compound specific to ALDH1A1?
A3: While this compound is a potent inhibitor of ALDH1A1, it also shows activity against other ALDH isoforms, namely ALDH1A2 and ALDH1A3.[1] This lack of complete specificity should be considered when interpreting experimental results, as inhibition of other isoforms may lead to off-target effects.
Q4: What is the recommended formulation for in vivo studies?
A4: A common formulation for in vivo administration of similar small molecules involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] The exact ratios can be adjusted to achieve a clear solution and the desired final concentration. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
Q5: Are there any known in vivo toxicity data for this compound?
A5: To date, specific public data on the maximum tolerated dose (MTD) or LD50 for this compound is limited. However, a structurally similar ALDH1A1 inhibitor, compound 974, has been used in in vivo studies without reported overt toxicity in a limiting dilution analysis.[6] Another study on different ALDH1A1 inhibitors, NCT-505 and NCT-506, showed no significant weight loss or abnormal clinical signs in mice at a dose of 50 mg/kg administered daily for five days.[7] General toxicity studies for novel multi-isoform ALDH inhibitors have shown that toxicity can be a concern, with one compound being toxic at 5 mg/kg/day.[8] Therefore, it is crucial to perform a dose-escalation study to determine the MTD for this compound in your specific animal model.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality or Severe Morbidity | Dose of this compound is too high, leading to acute toxicity. | Immediately cease administration and perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD). Start with a lower dose and escalate gradually while closely monitoring for signs of toxicity. |
| Significant Weight Loss (>15-20%) | Off-target effects or accumulation of toxic aldehydes due to ALDH1A1 inhibition. | Reduce the dose of this compound. Monitor food and water intake daily. Consider co-administration of supportive care agents if necessary, in consultation with a veterinarian. |
| Signs of Neurotoxicity (e.g., ataxia, tremors, lethargy) | Potential off-target effects on the central nervous system. | Discontinue treatment and perform a neurological assessment. Consider reducing the dose or changing the administration route to limit systemic exposure. |
| Hepatotoxicity (elevated liver enzymes, e.g., ALT, AST) | Inhibition of ALDH isoforms in the liver, leading to cellular stress and damage. | At the end of the study, collect blood for biochemical analysis and liver tissue for histopathology. If hepatotoxicity is suspected during the study, consider reducing the dose or frequency of administration. |
| Gastrointestinal Distress (e.g., diarrhea, poor appetite) | Direct irritation from the compound or systemic effects on the GI tract. | Ensure proper formulation and administration technique. Monitor fecal consistency and animal behavior. If symptoms persist, lower the dose. |
| Lack of Efficacy | Inadequate dosing, poor bioavailability, or rapid metabolism of the compound. | Confirm the formulation and administration route are appropriate. Measure plasma concentrations of this compound to assess pharmacokinetic properties. Consider increasing the dose or frequency if no toxicity is observed. |
| Inconsistent Results Between Animals | Variability in drug metabolism, animal health status, or experimental technique. | Ensure all animals are of similar age and health status. Standardize all experimental procedures, including formulation preparation and administration. Increase the number of animals per group to improve statistical power. |
Quantitative Data
Table 1: In Vitro Potency of this compound and a Structurally Similar Inhibitor
| Compound | Target | Assay | IC50 / EC50 | Reference |
| This compound (compound 25) | ALDH1A1 | 83 µM | [1] | |
| ALDH1A2 | 45 µM | [1] | ||
| ALDH1A3 | 43 µM | [1] | ||
| Compound 974 | ALDH1A1 | 470 nM | [4] |
Note: The significant difference in reported potency between this compound and compound 974 may be due to different assay conditions or slight structural variations. Researchers should perform their own in vitro validation.
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
This protocol provides a general framework for determining the MTD of this compound in mice. It is essential to adapt this protocol to your specific research needs and in compliance with your institution's animal care and use committee guidelines.
1. Animals:
-
Species: Mouse (e.g., C57BL/6 or as relevant to the disease model)
-
Age: 8-10 weeks
-
Sex: Both males and females should be included.
-
Group size: 3-5 mice per dose group.
2. Formulation of this compound:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For dosing, prepare a fresh formulation daily. A suggested vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.[1]
-
Ensure the final solution is clear and homogenous.
3. Dose Escalation:
-
Based on available data for similar compounds, start with a conservative dose (e.g., 1-5 mg/kg).
-
Administer the compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
Use a dose escalation scheme (e.g., modified Fibonacci sequence) for subsequent groups.
4. Monitoring and Observations:
-
Clinical Signs: Observe animals at least twice daily for any signs of toxicity, including changes in posture, activity, breathing, and presence of piloerection, diarrhea, or lethargy.
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
Food and Water Intake: Monitor and record daily.
5. Endpoint and MTD Determination:
-
The study duration is typically 7-14 days of daily dosing.
-
The MTD is defined as the highest dose that does not cause mortality, severe morbidity, or a persistent body weight loss of more than 20%.
-
At the end of the study, a full necropsy should be performed, and major organs collected for histopathological analysis. Blood should be collected for complete blood count and serum chemistry analysis.
Signaling Pathways and Experimental Workflows
ALDH1A1 Signaling Pathway
Inhibition of ALDH1A1 can impact downstream signaling pathways, notably the NF-κB and IL-6 pathways, which are implicated in inflammation and cancer progression.
Caption: ALDH1A1 inhibition by this compound disrupts retinoic acid synthesis, modulating NF-κB and IL-6 signaling.
Experimental Workflow for In Vivo Toxicity Assessment
The following workflow outlines the key steps in assessing the toxicity of this compound in an animal model.
Caption: A typical workflow for an in vivo MTD study of a small molecule inhibitor.
References
- 1. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-6 identified as an important factor in hypoxia- and aldehyde dehydrogenase-based gefitinib adaptive resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ALDH1A1 inhibitor 974 | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Aldh1A1-IN-5 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Aldh1A1-IN-5 derivatives. This compound and its analogues are potent and selective inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell biology and chemoresistance. The core structure of these inhibitors is based on an N-substituted indole-2,3-dione (isatin) scaffold.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, which typically involves a two-step process: (1) Synthesis of the indole-2,3-dione (isatin) core, and (2) N-alkylation to introduce the desired side chain.
Issue 1: Low Yield in Isatin Synthesis (Sandmeyer Reaction)
Question: We are experiencing low yields and significant tar formation during the Sandmeyer synthesis of our substituted isatin core. What are the likely causes and how can we optimize the reaction?
Answer: The Sandmeyer isatin synthesis is a robust method but can be sensitive to reaction conditions. Here are potential causes for low yields and corresponding troubleshooting steps:
-
Incomplete Diazotization: Ensure the complete conversion of the starting aniline to the diazonium salt. This can be achieved by maintaining a low temperature (0-5 °C) and slow, dropwise addition of sodium nitrite.
-
Side Reactions: The diazonium salt is highly reactive and can undergo side reactions if not promptly used. Ensure the subsequent cyclization step is initiated shortly after diazotization.
-
Temperature Control: Overheating during the cyclization step can lead to decomposition and tar formation. Maintain the temperature within the recommended range for the specific substrate.
-
Purity of Starting Materials: Impurities in the starting aniline can interfere with the reaction. It is advisable to use freshly distilled or high-purity aniline.
| Parameter | Recommendation | Potential Impact of Deviation |
| Diazotization Temperature | 0-5 °C | Higher temperatures can lead to premature decomposition of the diazonium salt. |
| Nitrite Addition Rate | Slow, dropwise | Rapid addition can cause localized warming and side reactions. |
| Purity of Aniline | >98% or freshly distilled | Impurities can lead to side products and lower yields. |
| Cyclization Temperature | Substrate-dependent, typically 60-80°C | Excessive heat can cause decomposition and tar formation. |
Issue 2: Poor N-Alkylation Efficiency of the Isatin Core
Question: Our N-alkylation of the isatin core with the desired alkyl halide is sluggish and gives a low yield of the final product. How can we improve this step?
Answer: Incomplete N-alkylation is a common challenge. The following factors can influence the reaction efficiency:
-
Base Strength: The acidity of the N-H proton in isatin requires a sufficiently strong base for deprotonation. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). For less reactive alkyl halides, a stronger base like NaH may be necessary.
-
Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) is typically used to dissolve the isatin anion and the alkyl halide. Ensure the solvent is anhydrous, as water can quench the isatin anion.
-
Leaving Group: The nature of the leaving group on the alkylating agent is crucial. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Reaction Temperature: Increasing the temperature can enhance the reaction rate, but may also lead to side reactions, particularly with sensitive substrates.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, or NaH | A stronger base can more effectively deprotonate the isatin nitrogen. |
| Solvent | Anhydrous DMF or ACN | Polar aprotic solvents facilitate the Sₙ2 reaction. |
| Alkyl Halide | R-I > R-Br > R-Cl | A better leaving group increases the rate of N-alkylation. |
| Temperature | 50-80 °C (substrate dependent) | Higher temperatures can overcome activation energy barriers. |
Issue 3: Difficulty in Purifying the Final this compound Derivative
Question: We are struggling to purify our final N-alkylated isatin product. Column chromatography is not providing clean separation from starting materials and byproducts. What are some alternative purification strategies?
Answer: Purification of indole-2,3-dione derivatives can be challenging due to their polarity and potential for degradation on silica gel. Consider the following approaches:
-
Recrystallization: This is often the most effective method for purifying solid isatin derivatives. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Alternative Chromatography Media: If column chromatography is necessary, consider using neutral or basic alumina instead of silica gel, as isatins can sometimes be sensitive to the acidic nature of silica.
-
Liquid-Liquid Extraction: A carefully planned series of extractions can help remove unreacted starting materials and certain byproducts. For example, unreacted isatin can be removed by washing with a mild aqueous base.
-
Preparative HPLC: For high-purity samples required for biological testing, preparative reverse-phase HPLC can be an excellent, albeit more resource-intensive, option.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic scheme for this compound derivatives?
A1: The synthesis of this compound derivatives, which are N-substituted indole-2,3-diones, generally follows a two-stage process. The first stage is the synthesis of the core indole-2,3-dione (isatin) scaffold, often achieved through methods like the Sandmeyer or Stolle synthesis. The second stage involves the N-alkylation of the isatin core with a suitable alkyl halide to introduce the desired side chain that contributes to the inhibitor's potency and selectivity.
Q2: What are the most common side reactions during the N-alkylation of isatin?
A2: The most prevalent side reaction is O-alkylation, where the alkyl group attaches to one of the carbonyl oxygens instead of the nitrogen. This is more likely to occur with harder alkylating agents and under certain reaction conditions. Another potential side reaction is dialkylation, though this is less common. Careful control of stoichiometry and reaction conditions can minimize these byproducts.
Q3: How does the structure of the N-alkyl side chain affect the activity of this compound derivatives?
A3: The N-alkyl side chain plays a critical role in the binding of the inhibitor to the ALDH1A1 active site. The length, branching, and presence of functional groups on the side chain can significantly impact the inhibitor's potency and selectivity over other ALDH isoforms. Structure-activity relationship (SAR) studies are essential to optimize this part of the molecule for desired biological activity.[1]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, several safety precautions are important. Alkylating agents are often toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Strong bases like sodium hydride are pyrophoric and react violently with water. The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry out. Always follow standard laboratory safety procedures and consult the Safety Data Sheets (SDS) for all reagents.
Experimental Protocols
Protocol 1: General Procedure for Sandmeyer Isatin Synthesis
-
Dissolve the substituted aniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, prepare a solution of the cyclizing agent (e.g., a mixture of chloral hydrate and hydroxylamine hydrochloride in water).
-
Slowly add the diazonium salt solution to the cyclizing agent solution, controlling the temperature as specified for the particular substrate.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60-80 °C) for the specified time to effect cyclization.
-
Cool the reaction mixture and collect the crude isatin product by filtration.
-
Purify the crude product by recrystallization.
Protocol 2: General Procedure for N-Alkylation of Isatin
-
To a solution of the isatin in an anhydrous polar aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to form the isatin anion.
-
Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry it under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: ALDH1A1 signaling pathway in cancer stem cells and the point of intervention for this compound derivatives.[2][3]
References
Validation & Comparative
Selectivity Profiling of ALDH1A1 Inhibitors: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative framework for evaluating the selectivity of aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors against other ALDH isoforms. While specific data for a compound designated "Aldh1A1-IN-5" is not publicly available, this guide presents a representative selectivity profile and the experimental methodologies used to generate such data.
The ALDH superfamily comprises 19 functional genes in humans, and many isoforms share structural similarities, making the development of selective inhibitors a significant challenge.[1][2] ALDH1A1, in particular, is a key enzyme in the biosynthesis of retinoic acid and is implicated in cancer stem cell biology, making it an attractive therapeutic target.[3][4]
Quantitative Selectivity Profile of a Representative ALDH1A1 Inhibitor
The following table illustrates a hypothetical selectivity profile for a potent ALDH1A1 inhibitor. The data is presented in terms of IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The fold selectivity is calculated by dividing the IC50 value for a given isoform by the IC50 value for ALDH1A1.
| Target Isoform | IC50 (µM) | Fold Selectivity vs. ALDH1A1 |
| ALDH1A1 | 0.05 | 1 |
| ALDH1A2 | > 10 | > 200 |
| ALDH1A3 | 2.5 | 50 |
| ALDH2 | > 20 | > 400 |
| ALDH3A1 | 5.0 | 100 |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate a typical selectivity profile for a selective ALDH1A1 inhibitor and is not actual experimental data for a compound named this compound.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below is a generalized methodology for assessing the inhibitory activity of a compound against various ALDH isoforms.
In Vitro ALDH Dehydrogenase Activity Assay
This assay measures the production of NADH, a product of the ALDH-catalyzed oxidation of an aldehyde substrate, by monitoring the increase in absorbance at 340 nm.
Materials:
-
Recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH1A2, ALDH1A3, ALDH2, ALDH3A1)
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Cofactor: NAD+ or NADP+ (depending on the isoform)
-
Substrate (e.g., propionaldehyde, benzaldehyde, or a specific fluorogenic substrate like 7-methoxy-1-naphthaldehyde)[5]
-
Test inhibitor compound dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, the specific ALDH isoform (at a final concentration of 10-200 nM, depending on the enzyme's activity), and the cofactor NAD(P)+ (typically 200-500 µM).[1][6]
-
Inhibitor Addition: Add the test inhibitor at various concentrations (typically a serial dilution) to the reaction mixture. Include a vehicle control (DMSO) without the inhibitor. The final DMSO concentration should be kept low (e.g., <1%) to avoid effects on enzyme activity.
-
Pre-incubation: Incubate the enzyme with the inhibitor and cofactor for a short period (e.g., 2-5 minutes) at room temperature to allow for binding.[1][7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the aldehyde substrate. The choice and concentration of the substrate depend on the specific ALDH isoform being tested.[1][6]
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer. The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, SigmaPlot).[1][7]
-
Visualizations
ALDH1A1 Signaling Pathway
The following diagram illustrates the role of ALDH1A1 in the retinoic acid signaling pathway, which is crucial for gene regulation related to cell differentiation and proliferation.[3]
References
- 1. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 5. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a series of aromatic lactones as ALDH1/2-directed inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Aldh1A1-IN-5 and Other Aldehyde Dehydrogenase 1A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a significant therapeutic target, particularly in oncology, due to its roles in drug resistance, cancer stem cell maintenance, and various signaling pathways. This guide provides a comprehensive comparison of Aldh1A1-IN-5 with other known ALDH1A1 inhibitors, supported by experimental data to aid in the selection of appropriate chemical tools for research and development.
Introduction to ALDH1A1
ALDH1A1 is a cytosolic enzyme responsible for the oxidation of retinaldehyde to retinoic acid, a key molecule in cellular differentiation and proliferation.[1] Beyond its physiological functions, elevated ALDH1A1 activity is a hallmark of cancer stem cells in various malignancies and is associated with poor prognosis and resistance to chemotherapy.[2][3] Consequently, the development of potent and selective ALDH1A1 inhibitors is a critical area of research for overcoming cancer drug resistance and targeting cancer stem cell populations.
Quantitative Comparison of Aldh1A1 Inhibitors
The following table summarizes the inhibitory potency (IC50/EC50) and selectivity of this compound and other prominent ALDH1A1 inhibitors against various ALDH isoforms. This data is crucial for selecting a compound with the desired specificity for a particular research application.
| Inhibitor | ALDH1A1 | ALDH1A2 | ALDH1A3 | ALDH2 | ALDH3A1 | ALDH1B1 | ALDH5A1 |
| This compound | 83 µM (EC50) | 45 µM (EC50) | 43 µM (EC50) | - | - | - | - |
| NCT-505 | 7 nM | >57 µM | 22.8 µM | 20.1 µM | >57 µM | - | - |
| Compound 974 | 470 nM | - | - | - | - | - | - |
| CM026 | 0.80 µM | >20 µM | >20 µM | >20 µM | >20 µM | >20 µM | >20 µM |
| CM037 (A37) | 4.6 µM | - | ~20% inhibition at 20 µM | >20 µM | >20 µM | - | - |
| DEAB | 57 nM | 1.2 µM | 3.0 µM | 0.16 µM | Substrate | 1.2 µM | 13 µM |
| Disulfiram | 0.15 µM | - | - | 1.45 µM | - | - | - |
Experimental Protocols
The determination of inhibitory activity for ALDH1A1 inhibitors typically involves monitoring the enzyme's catalytic activity in the presence of the inhibitor. The most common methods are spectrophotometric and fluorometric assays that measure the production of NADH or NADPH.
General Aldehyde Dehydrogenase (ALDH) Activity Assay (Spectrophotometric)
This method is widely used to determine the IC50 values of ALDH inhibitors.
Principle: The enzymatic activity of ALDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD+.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD+ solution
-
Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)
-
Inhibitor compound of interest
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the purified ALDH1A1 enzyme.
-
Add the inhibitor compound at various concentrations to the reaction mixture and incubate for a specified period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
ALDEFLUOR™ Assay for Cellular ALDH Activity
This is a flow cytometry-based assay used to identify and isolate cells with high ALDH activity.
Principle: The ALDEFLUOR™ reagent is a fluorescent, non-toxic substrate for ALDH. In the presence of active ALDH, the reagent is converted to a fluorescent product that is retained within the cells. The fluorescence intensity is directly proportional to the ALDH activity.
Materials:
-
ALDEFLUOR™ Assay Kit (containing the ALDH substrate and DEAB, a broad-spectrum ALDH inhibitor)
-
Cells of interest
-
Flow cytometer
Procedure:
-
Harvest and wash the cells to be analyzed.
-
Resuspend the cells in the ALDEFLUOR™ assay buffer.
-
Treat the cells with the test inhibitor (e.g., this compound) at various concentrations.
-
Add the activated ALDEFLUOR™ substrate to the cell suspension.
-
A control sample is simultaneously prepared by treating the cells with the ALDEFLUOR™ substrate in the presence of DEAB. This sample serves as a negative control to define the background fluorescence.
-
Incubate the cells at 37°C for 30-60 minutes to allow for the enzymatic conversion.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel (typically green).
-
The population of ALDH-positive cells is identified by gating on the cells that have higher fluorescence than the DEAB-treated control population. The effect of the inhibitor is quantified by the reduction in the percentage of ALDH-positive cells or the mean fluorescence intensity.
Signaling Pathways and Experimental Workflows
The activity of ALDH1A1 is intricately linked to several key cellular signaling pathways. Understanding these connections is vital for elucidating the mechanism of action of ALDH1A1 inhibitors.
ALDH1A1-Mediated Retinoic Acid Signaling
ALDH1A1 is a critical enzyme in the synthesis of retinoic acid (RA), which regulates gene expression through nuclear receptors.
Caption: ALDH1A1 catalyzes the conversion of retinaldehyde to retinoic acid, a key signaling molecule.
Experimental Workflow for ALDH1A1 Inhibitor Screening
A typical workflow for identifying and characterizing novel ALDH1A1 inhibitors involves a multi-step process from initial screening to cellular validation.
Caption: A generalized workflow for the discovery and validation of ALDH1A1 inhibitors.
ALDH1A1 and NF-κB Signaling
Recent studies have shown that ALDH1A1 can activate the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.
Caption: ALDH1A1 can promote NF-κB signaling through the activation of TAK1.
References
- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of Aldh1A1-IN-5 and Alternative ALDH1A1 Inhibitors in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of ALDH1A1-Targeted Therapies in Preclinical Oncology
The enzyme aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target in oncology, particularly for its role in promoting cancer stem cell (CSC) properties and conferring therapeutic resistance. This guide provides a comprehensive comparison of the preclinical efficacy of Aldh1A1-IN-5 against other notable ALDH1A1 inhibitors, with a focus on their performance in patient-derived xenograft (PDX) models. The data presented herein is intended to inform strategic decisions in the development of novel cancer therapeutics.
Executive Summary of ALDH1A1 Inhibitor Efficacy
This comparison guide synthesizes available preclinical data for this compound and its alternatives. While in vivo efficacy data for this compound in PDX models is not yet published, its characterization as a potent pan-ALDH1A inhibitor with suitability for in vivo studies makes it a compound of significant interest. In contrast, several other ALDH1A1 inhibitors have demonstrated compelling anti-tumor activity in robust preclinical models, including PDX models.
| Inhibitor | Type | Cancer Model | Efficacy in PDX Models | Key Findings |
| This compound (Compound 25) | Pan-ALDH1A Inhibitor | High-Grade Serous Ovarian Cancer (HGSOC) | Data not yet available in published literature. Identified as suitable for in vivo proof-of-concept experiments based on improved potency and microsomal stability.[1] | A potent inhibitor of ALDH1A1, ALDH1A2, and ALDH1A3 with EC50 values of 83 µM, 45 µM, and 43 µM, respectively.[2][3][4][5] |
| 673A | Pan-ALDH1A Inhibitor | Ovarian Cancer | In combination with carboplatin or cisplatin, induced tumor regression in two chemotherapy-resistant PDX models.[6] | Preferentially induces necroptosis in ovarian CSCs and demonstrates synergy with chemotherapy.[6] |
| Disulfiram/Copper | ALDH Inhibitor | Colorectal Cancer, Medulloblastoma, B-lineage Acute Lymphoblastic Leukemia | Significantly reduced tumor volume and weight in a colorectal cancer xenograft model. Prolonged survival in a medulloblastoma xenograft model. Effectively eliminated adult B-ALL cells in PDX models.[7][8][9] | Repurposed drug with demonstrated anti-cancer stem cell activity.[8] |
| 974 | Specific ALDH1A1 Inhibitor | Ovarian Cancer | Significantly reduced cancer stem cell frequency in an in vivo limiting dilution assay using OVCAR3 cells in NSG mice.[10] | A first-in-class, highly potent, and specific ALDH1A1 inhibitor that suppresses chemotherapy-induced senescence and stemness.[10][11] |
| NCT-501 | Specific ALDH1A1 Inhibitor | Esophageal Squamous Cell Carcinoma | Down-regulates ALDH1A1 expression and inhibits the AKT-β-catenin signaling pathway in vivo.[12] | Enhances chemo-resistance ability, clonogenicity, and spherogenesis in vitro and tumorigenicity in vivo.[12] |
Experimental Protocols
General Patient-Derived Xenograft (PDX) Model Establishment
Patient tumor tissue is obtained from consenting patients and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-scid gamma (NSG) mice). Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. Tumor growth is monitored regularly using caliper measurements, and tumor volume is calculated using the formula: (length × width²) / 2.
Administration of ALDH1A1 Inhibitors
-
673A: In the ovarian cancer PDX study, 673A was administered via intraperitoneal (i.p.) injection.[13] The specific formulation and dosing schedule would be as described in the primary study.
-
Disulfiram/Copper: In the colorectal cancer xenograft study, disulfiram (50 mg/kg) and copper gluconate (0.15 mg/kg) were administered by intragastric administration for 22 days.[9] In the B-ALL PDX model, the specific administration route and dosage would be as detailed in the study.[7]
-
974: In the limiting dilution assay, OVCAR3 cells were pre-treated with 5 µM of 974 for 48 hours before subcutaneous injection into NSG mice.[10]
-
NCT-501: The specific in vivo administration protocol for the esophageal squamous cell carcinoma model would be as described in the relevant publication.[12]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To understand the context of ALDH1A1 inhibition, the following diagrams illustrate the key signaling pathways influenced by ALDH1A1 and a typical experimental workflow for evaluating inhibitors in PDX models.
Caption: ALDH1A1 Signaling Pathway in Cancer Stem Cells.
Caption: Experimental Workflow for PDX Studies.
Conclusion
The landscape of ALDH1A1 inhibitors presents a promising frontier in the development of targeted cancer therapies. While direct comparative in vivo data for this compound in PDX models remains to be published, its potent pan-inhibitory profile warrants further investigation. The robust anti-tumor efficacy demonstrated by alternative inhibitors such as 673A, disulfiram/copper, and 974 in patient-derived xenografts underscores the therapeutic potential of targeting the ALDH1A1 pathway. Researchers and drug development professionals are encouraged to consider the specific attributes of each inhibitor in the context of their target cancer type and therapeutic strategy. Continued preclinical evaluation of these compounds in well-characterized PDX models will be crucial for their successful clinical translation.
References
- 1. Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aldehyde dehydrogenase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. ALDH1A1-IN-5_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Pan-ALDH1A Inhibitor Induces Necroptosis in Ovarian Cancer Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective elimination of adult B-lineage acute lymphoblastic leukemia by disulfiram/copper complex in vitro and in vivo in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. The Disulfiram/Copper Complex Induces Autophagic Cell Death in Colorectal Cancer by Targeting ULK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALDH1A1 inhibitor 974 | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of ALDH1A1 Inhibitors: Aldh1A1-IN-5 vs. NCT-501
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical target in cancer research, particularly in the context of cancer stem cells (CSCs) and therapeutic resistance. This guide provides a detailed comparative analysis of two prominent ALDH1A1 inhibitors, Aldh1A1-IN-5 and NCT-501, to aid researchers in selecting the appropriate tool for their studies. This comparison is based on available biochemical, in vitro, and in vivo data.
Biochemical and In Vitro Performance
A critical aspect of any targeted inhibitor is its potency and selectivity. Based on available data, NCT-501 demonstrates significantly higher potency and selectivity for ALDH1A1 compared to this compound.
| Parameter | This compound | NCT-501 |
| ALDH1A1 Inhibition | EC50: 83 µM | IC50: 40 nM |
| ALDH1A2 Inhibition | EC50: 45 µM | IC50: >57 µM |
| ALDH1A3 Inhibition | EC50: 43 µM | IC50: >57 µM |
| ALDH2 Inhibition | Data not available | IC50: >57 µM |
| ALDH1B1 Inhibition | Data not available | IC50: >57 µM |
| ALDH3A1 Inhibition | Data not available | IC50: >57 µM |
| Mechanism of Action | Potent ALDH1A1 inhibitor[1] | Potent and selective theophylline-based inhibitor of ALDH1A1[1][2][3] |
Note: IC50 and EC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency. The data for NCT-501's selectivity against other ALDH isozymes highlights its specificity for ALDH1A1[1][2][3].
In Vivo Efficacy and Pharmacokinetics
In vivo data is crucial for assessing the therapeutic potential of an inhibitor. While data for this compound is limited, NCT-501 has demonstrated anti-tumor activity in a preclinical model.
| Parameter | This compound | NCT-501 |
| In Vivo Model | Data not available | Cal-27 CisR derived xenografts[2] |
| Dosing Regimen | Data not available | 100 µ g/animal ; intratumoral; every alternate day for 20 days[2] |
| Tumor Growth Inhibition | Data not available | 78% inhibition [2] |
| Pharmacokinetics | Data not available | Well absorbed and distributed but rapidly metabolized and/or excreted in CD1 mice[4]. It has low oral bioavailability due to hepatic metabolism[5]. |
Mechanism of Action and Signaling Pathways
ALDH1A1 is a key enzyme in the synthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression involved in cell proliferation, differentiation, and apoptosis.[6][7] Inhibition of ALDH1A1 disrupts this pathway, impacting downstream signaling cascades such as PI3K/AKT, Wnt/β-catenin, and NF-κB, which are often dysregulated in cancer.[7][8]
References
- 1. NCT-501, MedChemExpress 50 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.fi]
- 2. researchgate.net [researchgate.net]
- 3. ALDH | BioChemPartner [biochempartner.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 7. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anti-Cancer Stem Cell Effects of ALDH1A1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer stem cell (CSC) effects of various Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors. While information on a specific compound, Aldh1A1-IN-5, is not available in the current body of scientific literature, this document details the performance of other notable ALDH1A1 inhibitors, offering supporting experimental data and protocols to aid in research and development.
ALDH1A1 is a critical enzyme in the synthesis of retinoic acid and is recognized as a functional marker for CSCs in a variety of cancers, including ovarian, breast, and lung cancer.[1][2][3] Elevated ALDH1A1 activity is associated with increased tumorigenicity, chemoresistance, and poor prognosis.[1][3] Consequently, the inhibition of ALDH1A1 presents a promising therapeutic strategy to target the CSC population and overcome treatment resistance.
Comparative Efficacy of ALDH1A1 Inhibitors
The following tables summarize the quantitative data on the efficacy of several ALDH1A1 inhibitors in targeting cancer stem-like cells.
Table 1: Inhibitory Concentration (IC50) of ALDH1A1 Inhibitors
| Inhibitor | Target | IC50 | Cancer Type | Reference |
| NCT-505 | ALDH1A1 | 7 nM | Ovarian Cancer | [4] |
| NCT-506 | ALDH1A1 | 7 nM | Ovarian Cancer | [4] |
| CM026 | ALDH1A1 | Sub-micromolar | - | [5] |
| CM037 | ALDH1A1 | Sub-micromolar | Ovarian Cancer | [5][6] |
| Compound 974 | ALDH1A1 | Not Specified | Ovarian Cancer | [6] |
| Disulfiram | Broad ALDH inhibitor | Not Specified | Ovarian Cancer | [6] |
| DEAB | Non-selective ALDH1 inhibitor | ~60 nM | - | [7] |
Table 2: Effects of ALDH1A1 Inhibitors on Cancer Stem Cell Properties
| Inhibitor | Effect on Spheroid Formation | Effect on Stemness Gene Expression | Other Notable Effects | Cancer Type | Reference |
| NCT-501 | Inhibition | Attenuates de-differentiation of non-CSCs into CSCs | - | Ovarian Cancer | [6] |
| NCT-505 | Inhibition | - | Potentiates cytotoxicity of paclitaxel | Ovarian Cancer | [4][8] |
| NCT-506 | Inhibition | - | Potentiates cytotoxicity of paclitaxel | Ovarian Cancer | [4][8] |
| CM37 | Inhibition | Decreased Sox2, Nanog, Oct4 | Induces accumulation of intracellular ROS and DNA damage | Ovarian Cancer | [6][9] |
| Compound 974 | Inhibition | Blocks expression of putative stemness genes | Suppresses platinum-based chemotherapy-induced senescence and stemness | Ovarian Cancer | [6] |
| Disulfiram | Decreased Viability of TICs | - | More effective at decreasing TIC viability than NCT-505/506 | Ovarian Cancer | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-cancer stem cell effects. Below are outlines of key experimental protocols frequently cited in the evaluation of ALDH1A1 inhibitors.
Aldefluor Assay for ALDH Activity
The Aldefluor assay is a fluorescent-based method used to identify and isolate cell populations with high ALDH enzyme activity.
Protocol:
-
Cell Preparation: Single-cell suspensions are prepared from cell lines or primary tumor samples.
-
Aldefluor Reagent: Cells are incubated with the Aldefluor reagent, a fluorescent substrate for ALDH.
-
DEAB Control: A parallel sample is treated with diethylaminobenzaldehyde (DEAB), a non-selective ALDH inhibitor, to serve as a negative control.[7]
-
Incubation: Cells are incubated at 37°C to allow for the conversion of the substrate into a fluorescent product.
-
Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry. ALDH-positive cells are identified as the brightly fluorescent population that is absent in the DEAB-treated control sample.
Spheroid Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, a key hallmark of stemness.
Protocol:
-
Cell Seeding: Single cells are seeded in ultra-low attachment plates.
-
Culture Medium: Cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Inhibitor Treatment: The ALDH1A1 inhibitor being tested is added to the culture medium at various concentrations.
-
Spheroid Formation: Cells are incubated for a period of 7-14 days to allow for the formation of spheroids (3D cell aggregates).
-
Quantification: The number and size of spheroids are quantified using a microscope and imaging software. A reduction in spheroid formation indicates an inhibitory effect on CSC self-renewal.
Western Blotting for Stemness Markers
This technique is used to measure the protein expression levels of key stem cell markers.
Protocol:
-
Protein Extraction: Protein lysates are prepared from cells treated with the ALDH1A1 inhibitor and untreated controls.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for stemness markers (e.g., Sox2, Nanog, Oct4) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate for detection.
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the stemness markers.
Visualizing Mechanisms and Workflows
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and research designs.
Caption: ALDH1A1 signaling pathway in cancer stem cells.
Caption: General workflow for evaluating ALDH1A1 inhibitors.
References
- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ALDH1A1 Inhibitor Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount. This guide provides a comparative analysis of the activity of the selective Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitor, CM37 (also known as A37), drawing upon data from its initial characterization and its subsequent use by different research entities. This serves as a proxy for the cross-laboratory validation of a potent and selective ALDH1A1 inhibitor.
The data presented here is synthesized from peer-reviewed publications and data provided by commercial suppliers, demonstrating a consensus on the inhibitor's potency and selectivity. This guide aims to provide a clear and objective summary to support further research and development involving ALDH1A1 inhibition.
Quantitative Data Summary
The following table summarizes the key activity data for the ALDH1A1 inhibitor CM37. The consistency of the reported IC50 and Ki values across different sources underscores the reliability of the initial findings.
| Parameter | Reported Value | Source Laboratory/Vendor | Publication/Reference |
| IC50 for ALDH1A1 | 4.6 ± 0.8 µM | Hurley Lab | Morgan et al., 2015[1] |
| 4.6 µM | MedchemExpress | Product Datasheet[2] | |
| 4.6 µM | R&D Systems | Product Datasheet[3] | |
| 4.6 µM | Tocris Bioscience | Product Datasheet | |
| Ki for ALDH1A1 | 300 nM (0.3 µM) | Hurley Lab | Condello et al., 2015[3] |
| 300 nM | Tocris Bioscience | Product Datasheet | |
| 300 nM | ProbeChem | Product Datasheet[4] | |
| Selectivity | Selective for ALDH1A1 over 8 other ALDH isoforms (ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH3A1, ALDH4A1, ALDH5A1, and ALDH1L1) at 20 µM.[1][5] | Hurley Lab | Morgan et al., 2015[1] |
Signaling Pathway of ALDH1A1 Inhibition
The following diagram illustrates the established signaling pathway affected by the inhibition of ALDH1A1. CM37 has been shown to block the catalytic activity of ALDH1A1, which in turn inhibits the activation of the downstream HIF-1α/VEGF pathway.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of CM37. These protocols are essential for any laboratory seeking to reproduce or build upon these findings.
ALDH1A1 Dehydrogenase Activity Assay (for IC50 Determination)
This in vitro fluorescence-based enzymatic assay measures the dehydrogenase activity of recombinant human ALDH1A1.[6][7]
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD(P)+ as a cofactor
-
Propionaldehyde or benzaldehyde as a substrate
-
Assay Buffer: 50 mM sodium pyrophosphate (pH 8.1), 2 mM DTT, 0.5 mM EDTA[8]
-
CM37 (or other inhibitor) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, recombinant ALDH1A1 enzyme, and NAD(P)+.
-
Add varying concentrations of CM37 (typically in a serial dilution) to the wells. An equivalent volume of DMSO is added to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 minutes) to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the enzymatic reaction by adding the substrate (propionaldehyde or benzaldehyde).
-
Immediately measure the rate of NAD(P)H production by monitoring the increase in fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curve.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
ALDH Isoform Selectivity Assay
To determine the selectivity of the inhibitor, the dehydrogenase activity assay is performed with a panel of other recombinant human ALDH isoforms (e.g., ALDH1A2, ALDH1A3, ALDH2, ALDH3A1).[1][5]
Procedure:
-
Follow the same procedure as the ALDH1A1 dehydrogenase activity assay.
-
In separate wells, use different ALDH isoforms instead of ALDH1A1.
-
Use a fixed, high concentration of the inhibitor (e.g., 20 µM of CM37) to assess the percentage of inhibition for each isoform.
-
Compare the inhibition of the other ALDH isoforms to that of ALDH1A1 to determine the selectivity profile.
Cellular ALDH Activity Assay (ALDEFLUOR™ Assay)
This assay is used to measure ALDH activity within live cells.[9][10]
Materials:
-
ALDEFLUOR™ Assay Kit
-
Cells of interest (e.g., cancer cell lines)
-
CM37 (or other inhibitor)
-
Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, as a negative control
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in the ALDEFLUOR™ assay buffer at a concentration of 1x10^6 cells/mL.
-
Treat the cells with the desired concentration of CM37 for a specified period.
-
Prepare a "test" sample by adding the activated ALDEFLUOR™ substrate (BAAA) to the cell suspension.
-
Prepare a "control" sample by first adding DEAB to the cell suspension, followed by the activated ALDEFLUOR™ substrate.
-
Incubate both test and control samples at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh assay buffer.
-
Analyze the cells using a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).
-
The DEAB-treated sample is used to set the gate for the ALDH-negative population. The percentage of ALDH-positive cells in the CM37-treated sample is then determined and compared to the untreated control.
Experimental Workflow for Cross-Laboratory Validation
The following diagram outlines a logical workflow for the cross-laboratory validation of an ALDH1A1 inhibitor's activity.
References
- 1. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A37 | Aldehyde Dehydrogenase Inhibitors: R&D Systems [rndsystems.com]
- 4. ALDH1A1 inhibitor CM37 (CM037) | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 10. protocols.io [protocols.io]
The Synergistic Potential of ALDH1A1 Inhibition in Standard Chemotherapy: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, researchers are increasingly focusing on strategies to overcome chemotherapy resistance, a major hurdle in achieving long-term patient survival. One promising avenue of investigation is the inhibition of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in the survival and resistance of cancer stem cells. This guide provides a comparative analysis of the potential efficacy of ALDH1A1 inhibitors, with a focus on the investigational molecule Aldh1A1-IN-5, in combination with standard chemotherapy agents.
This compound has been identified as a potent inhibitor of the ALDH1A family of enzymes, which are crucial for various cellular processes, including the detoxification of aldehydes and the synthesis of retinoic acid. High ALDH1A1 activity is a known marker for cancer stem cells and is associated with poor prognosis and resistance to conventional cancer therapies across several tumor types, including ovarian, breast, and lung cancers. By inhibiting ALDH1A1, it is hypothesized that cancer cells, particularly the resilient cancer stem cell population, can be sensitized to the cytotoxic effects of chemotherapy.
While specific preclinical or clinical data on the efficacy of this compound in combination with standard chemotherapy is not yet publicly available, the therapeutic potential of this approach can be illustrated by examining data from other known ALDH1A1 inhibitors. This report summarizes key findings from studies on alternative ALDH1A1 inhibitors to provide a benchmark for the potential of this compound.
Comparative Efficacy of ALDH1A1 Inhibitors in Combination Therapy
Due to the limited public data on this compound, this section presents a comparative summary of other ALDH1A1 inhibitors for which combination therapy data is available. This serves to highlight the potential of this therapeutic strategy.
| Inhibitor | Cancer Type | Combination Agent | Key Findings | Reference |
| This compound | High-Grade Serous Ovarian Cancer (potential) | Not specified | Potent inhibitor of ALDH1A1 (EC50 = 83 µM), ALDH1A2 (EC50 = 45 µM), and ALDH1A3 (EC50 = 43 µM). No efficacy data in combination therapy is publicly available. | [1] |
| CM37 | Ovarian Cancer | - | Reduced proliferation of ovarian cancer cells as spheroids and decreased expression of stemness markers. Promoted DNA damage in cancer cells. | [2] |
| NCT-501 | Ovarian Cancer | Paclitaxel | Sensitized paclitaxel-resistant ovarian cancer cells to paclitaxel treatment. | [3] |
| NCT-505 / NCT-506 | Ovarian Cancer | - | Reduced viability of ovarian cancer cells grown in spheroid conditions that enrich for tumor-initiating cells. | [4] |
| Disulfiram (broad-spectrum ALDH inhibitor) | Ovarian Cancer | Cisplatin | Enhanced cisplatin-induced apoptosis in ovarian cancer cell lines. | [5] |
| siRNA-mediated ALDH1A1 silencing | Ovarian Cancer | Docetaxel, Cisplatin | Sensitized taxane- and platinum-resistant ovarian cancer cell lines to chemotherapy, leading to significant tumor growth reduction in an in vivo model. | [5][6] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these combination therapies, the following diagrams illustrate the ALDH1A1 signaling pathway's role in chemoresistance and a general experimental workflow for assessing the efficacy of ALDH1A1 inhibitors.
References
- 1. ALDH1A1-IN-5_TargetMol [targetmol.com]
- 2. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting Aldehyde Dehydrogenase Cancer Stem Cells in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Aldh1A1-IN-5: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Aldh1A1-IN-5 was publicly available at the time of this writing. Therefore, this guidance is based on established best practices for the handling and disposal of novel research chemicals with unknown hazard profiles. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
The proper disposal of any chemical is paramount to ensuring the safety of laboratory personnel and protecting the environment. For a potent research compound like this compound, a cautious and informed approach to waste management is essential. In the absence of specific hazard data, this compound and any materials contaminated with it should be treated as hazardous waste.
Quantitative Guidelines for Hazardous Waste Accumulation
Laboratories are subject to regulations regarding the amount of hazardous waste that can be stored on-site before it must be removed by a licensed disposal facility. These limits are typically defined for Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation and under the control of the laboratory operator.[1][2]
| Waste Category | Maximum Accumulation Volume | Maximum Accumulation Time | Regulatory Body |
| Hazardous Waste | 55 gallons | - | EPA[1][3] |
| Acutely Toxic Chemical Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | - | EPA[4] |
| Full Hazardous Waste Container in SAA | - | 3 calendar days for removal | EPA[4][5] |
| Hazardous Waste in Central Accumulation Area (CAA) - Small Quantity Generator (SQG) | Up to 1,000 kilograms/month | Up to 180 days | EPA[2] |
| Hazardous Waste in Central Accumulation Area (CAA) - Large Quantity Generator (LQG) | Over 1,000 kilograms/month | Up to 90 days | EPA[2] |
Step-by-Step Disposal Protocol for this compound
The following procedures outline the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Waste Characterization and Segregation:
-
Assume Hazardous Nature: In the absence of an SDS, treat this compound as a hazardous substance. This includes the pure compound, solutions, and any contaminated materials such as gloves, pipette tips, and empty containers.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[6][7] Keep solid and liquid waste in separate containers.[7] Incompatible chemicals must be stored separately to prevent dangerous reactions.[5][8]
2. Container Selection and Labeling:
-
Use Appropriate Containers: Waste must be stored in containers that are compatible with the chemical to prevent leaks or reactions.[5][6][7] The container must be in good condition with a securely fitting cap.[5]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the contents.[2][3][6] The label should also include the date when the first waste was added to the container.
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the waste container in a designated SAA.[4][5] This area should be at or near the point of generation and under the direct control of laboratory personnel.[1]
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.[4][5] The SAA must be inspected weekly for any signs of leakage.[5]
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full, or if the accumulation time limit is approaching, contact your institution's EHS department to arrange for a pickup.[4] They are responsible for the final hazardous waste determination and ensuring its proper off-site treatment and disposal.[4]
-
Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with EPA and OSHA regulations.[6]
5. Handling of Empty Containers:
-
Thorough Rinsing: Empty containers of this compound must be thoroughly rinsed to remove any residue before being discarded as non-hazardous waste.[8]
-
Label Removal: All hazardous chemical labels must be removed or defaced from the empty container.[7]
Important Considerations:
-
Never Dispose Down the Drain: Hazardous chemicals must never be poured down the drain.[4]
-
Training: All laboratory personnel handling this compound must be trained on proper waste disposal procedures and be familiar with the institution's Chemical Hygiene Plan.[6][9]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. osha.gov [osha.gov]
Personal protective equipment for handling Aldh1A1-IN-5
Essential Safety and Handling Guide for Aldh1A1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Engineering Controls
As a potent bioactive molecule, this compound should be presumed to be hazardous.[1] All work involving this compound, especially when handling the solid form, must be conducted in a designated area within a certified chemical fume hood or a ventilated laminar flow enclosure to prevent inhalation of powders.[4] For operations with a higher risk of aerosol generation, a glove box or an isolator is recommended.[4][5] The work area should be maintained under negative pressure to ensure containment.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double Gloving (Inner and Outer) | Wear two pairs of chemical-resistant gloves, such as nitrile gloves.[7] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides an additional layer of protection. No single glove material protects against all chemicals, so it's crucial to ensure compatibility.[3] |
| Body | Impermeable Laboratory Coat or Gown | A disposable, back-closing, long-sleeved gown is preferred to prevent contamination of personal clothing.[8] |
| Eyes & Face | Chemical Splash Goggles and Face Shield | ANSI Z87.1-compliant safety goggles are required to protect against splashes.[1] A face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation.[8][9] |
| Respiratory | Respirator (as needed) | For weighing and handling of the solid compound, a NIOSH-approved respirator (e.g., N95 or higher) should be used to minimize inhalation of fine particles.[7][9] |
| Feet | Closed-toe Shoes | Impermeable, closed-toe shoes are required in all laboratory areas where chemicals are handled.[2] |
Step-by-Step Handling Protocol
3.1. Preparation and Weighing
-
Designate a Workspace: All handling of this compound should occur in a designated area, such as a chemical fume hood.
-
Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound in the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the solid to minimize the generation of dust.
3.2. Experimental Use
-
Contained Systems: Whenever possible, use closed systems for reactions and dilutions.
-
Transporting: If the compound needs to be transported outside the fume hood, ensure it is in a sealed, clearly labeled, and leak-proof secondary container.[1]
-
Avoid Contamination: Do not touch door handles, benchtops, or personal items with gloved hands that have handled the compound.
3.3. Post-Experiment
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. The appropriate decontamination solution will depend on the chemical properties of the compound; consult with your institution's safety office for guidance.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the gown, face shield, goggles, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated solid waste, including gloves, weighing papers, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[10]
-
Empty Containers: Containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11] After triple-rinsing, the container can be disposed of as regular laboratory glassware, with the label defaced.[11][12]
Emergency Procedures
-
Spills: In case of a spill, evacuate the immediate area and notify your supervisor and the institutional safety office. Do not attempt to clean up a large spill or a spill of the solid compound without appropriate training and respiratory protection.[1]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
- 1. twu.edu [twu.edu]
- 2. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. escopharma.com [escopharma.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. realsafety.org [realsafety.org]
- 9. hazmatschool.com [hazmatschool.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
